Product packaging for Benzidine, tetramethyl-(Cat. No.:CAS No. 34314-06-2)

Benzidine, tetramethyl-

Cat. No.: B12985910
CAS No.: 34314-06-2
M. Wt: 240.34 g/mol
InChI Key: MREDQCDWPUJMJO-UHFFFAOYSA-N
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Description

Significance and Context of N,N,N′,N′-Tetramethylbenzidine as a Model Chemical Compound

The primary significance of N,N,N′,N′-Tetramethylbenzidine in academic research lies in its role as a highly effective chromogenic substrate, particularly for peroxidase enzymes such as horseradish peroxidase (HRP). cymitquimica.com This property is fundamental to its widespread use in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry (IHC). wikipedia.org The mechanism involves the oxidation of TMB by a peroxidase enzyme in the presence of hydrogen peroxide (H₂O₂). In this redox reaction, TMB acts as a hydrogen donor.

The oxidation process occurs in two distinct one-electron steps. The initial one-electron oxidation of TMB yields a blue-colored radical cation (TMB•+). researchgate.net This radical cation can form a charge-transfer complex with a neutral TMB molecule, which is responsible for the characteristic blue color observed in assays, with a maximum absorbance at approximately 652 nm. researchgate.netsigmaaldrich.com Further oxidation leads to the formation of a yellow, water-soluble, two-electron oxidation product, a dication (TMB++). wikipedia.orgresearchgate.net This reaction can be halted by adding an acid, such as sulfuric acid, which converts the blue product to a stable yellow diimine product that can be quantified spectrophotometrically at 450 nm. wikipedia.orgsigmaaldrich.com

The well-defined, multi-step oxidation process with distinct colored intermediates makes TMB an excellent model compound for studying:

Enzyme Kinetics: Researchers utilize the TMB-HRP system to investigate enzyme mechanisms and kinetics due to the easily measurable color change. sigmaaldrich.comgoogle.com

Electron Transfer Reactions: The sequential one-electron oxidations are ideal for studying the fundamental principles of electron transfer, and the rates have been correlated theoretically using Marcus theory. researchgate.net

Nanozymes: TMB's oxidation is favored in certain nanozyme systems (e.g., Fe–N–C) over other substrates, providing a model for exploring selective H₂O₂ activation and substrate orientation in these novel catalysts.

Organic Materials Science: TMB serves as a classic electron donor in the development of advanced materials. chinesechemsoc.org It has been used to create donor-acceptor charge-transfer complexes and was a key component in the first room-temperature organic long-persistent luminescence (OLPL) materials. chinesechemsoc.orgacs.org

The structural and electronic properties of TMB are well-characterized, further enhancing its role as a model compound. Crystallographic analysis shows it crystallizes in a monoclinic system with a planar molecular geometry, facilitating π-π stacking interactions. Its highest occupied molecular orbital (HOMO) energy level is high, indicating significant electron-donating capability and susceptibility to oxidation.

Key Properties of N,N,N′,N′-Tetramethylbenzidine
PropertyValue/DescriptionReference
Chemical FormulaC₁₆H₂₀N₂
Molecular Weight240.34 g/mol
AppearanceWhite to pale yellow crystalline solid cymitquimica.comsrlchem.com
Melting Point~193-195 °C chemsrc.comchemicalbook.com
Oxidation Product (1-electron)Blue radical cation (TMB•+) researchgate.net
Oxidation Product (2-electron, acidified)Yellow dication (TMB++) wikipedia.org
Absorbance Maxima (λmax)~370 nm or 620-655 nm (blue); 450 nm (yellow, after stopping) sigmaaldrich.com

Historical Perspectives on N,N,N′,N′-Tetramethylbenzidine Research Evolution

The evolution of N,N,N′,N′-Tetramethylbenzidine research reflects a broader trend in analytical biochemistry towards developing safer and more sensitive reagents. TMB was introduced as a non-carcinogenic substitute for benzidine (B372746) and other chromogens like o-phenylenediamine, which were found to be mutagenic. wikipedia.orgthermofisher.kr Early research focused on establishing its superiority as a safer alternative for detecting blood, a critical application in clinical diagnostics. wikipedia.org

The synthesis of TMB, often achieved through the oxidative coupling of N,N-dimethylaniline derivatives, was a subject of early chemical research. For instance, studies in the mid-20th century on the reaction of N,N-dimethylaniline with benzoyl peroxide identified a tetramethylbenzidine derivative as a major product, highlighting the chemical pathways to its formation. cdnsciencepub.com

The application of TMB in immunoassays marked a significant milestone. Its adoption as a chromogenic substrate for horseradish peroxidase in ELISA procedures revolutionized the field by providing a reliable, sensitive, and quantifiable detection method. sigmaaldrich.comgoogle.com This development allowed for the widespread use of ELISA in detecting a vast array of antigens, antibodies, and other biomolecules. google.com

More recently, research has expanded into new frontiers. Scientists have investigated the detailed mechanism of its peroxidative N-dealkylation and its interaction with other biological molecules like glutathione. nih.gov In materials science, TMB's electron-donating properties have been harnessed. A notable development occurred in 2017 with the creation of the first room-temperature organic long-persistent luminescence (OLPL) materials by combining TMB as an electron donor with an electron acceptor. chinesechemsoc.org This opened up new avenues for TMB in advanced applications such as information encryption and biomedical imaging. chinesechemsoc.org Furthermore, its use in forming charge-transfer complexes with polymorphs exhibiting different stacking motifs continues to be an active area of research for developing novel electronic materials. acs.org

Evolution of N,N,N′,N′-Tetramethylbenzidine Research
EraKey Research Focus & MilestonesReference
Mid-20th CenturyInvestigation of synthesis pathways, such as the oxidation of N,N-dimethylaniline. cdnsciencepub.com
1970s-1980sIntroduction as a safer, non-carcinogenic substitute for benzidine in clinical chemistry. wikipedia.org
1980s-1990sWidespread adoption as a chromogenic substrate for HRP in ELISA, enabling sensitive and quantitative immunoassays. sigmaaldrich.comgoogle.com
2000sDetailed mechanistic studies of its oxidation and interactions with other molecules; use in monitoring disinfectants. nih.govnih.gov
2010s-PresentApplication as an electron donor in advanced materials science, leading to the development of organic long-persistent luminescence (OLPL) materials and charge-transfer complexes. chinesechemsoc.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2 B12985910 Benzidine, tetramethyl- CAS No. 34314-06-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34314-06-2

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-(4-aminophenyl)-2,3,5,6-tetramethylaniline

InChI

InChI=1S/C16H20N2/c1-9-11(3)16(18)12(4)10(2)15(9)13-5-7-14(17)8-6-13/h5-8H,17-18H2,1-4H3

InChI Key

MREDQCDWPUJMJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)N)C)C)N)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Studies of N,n,n′,n′ Tetramethylbenzidine

Advanced Synthetic Routes for N,N,N′,N′-Tetramethylbenzidine

The synthesis of N,N,N′,N′-tetramethylbenzidine (TMB) is predominantly achieved through the oxidative coupling of N,N-dimethylaniline (DMA). This process involves the formation of a carbon-carbon bond between two molecules of DMA at the para-position relative to the dimethylamino group, leading to the biphenyl (B1667301) structure of TMB. Various advanced methodologies have been developed to catalyze this transformation efficiently.

Catalytic Synthesis Approaches

Modern synthetic strategies for TMB focus on catalytic methods that improve yield, selectivity, and environmental sustainability. These approaches can be broadly categorized into electrochemical and chemical catalytic oxidations.

Electrochemical Synthesis: A common and highly efficient method for TMB synthesis is the electrosynthetic dehydrodimerization of N,N-dimethylaniline. researchgate.net This process involves the direct oxidation of DMA at an anode under a controlled voltage. researchgate.net The mechanism proceeds through the formation of a DMA cation radical, which then couples to form TMB. researchgate.net Rapid scan cyclic voltammetry has been instrumental in studying the reaction mechanism, confirming that TMB is the major product from DMA oxidation in both aqueous and non-aqueous solutions. utexas.edu This method avoids the need for chemical oxidants, making it a cleaner synthetic route.

Chemical Oxidative Coupling: Various chemical catalysts have been employed to facilitate the oxidative coupling of DMA.

Antimony Pentachloride (SbCl₅): Treatment of N,N-dialkylanilines with SbCl₅, followed by neutralization with a base, yields N,N,N′,N′-tetraalkylbenzidines. semanticscholar.org This method provides fair to good yields and interestingly, under the specified conditions, SbCl₅ acts as an oxidative coupling agent rather than a chlorinating agent. semanticscholar.org

Copper(I) Bromide/Hydrogen Peroxide (CuBr/H₂O₂): A system using CuBr as a catalyst and H₂O₂ as the oxidant has been shown to mediate the oxidative coupling of N,N-dialkylarylamines in water. lookchem.com This approach is noted for being economically and environmentally favorable. lookchem.com

Rhodium on Carbon (Rh/C): Heterogeneous rhodium-on-carbon catalysts have been used for the oxidative homocoupling of various anilines using molecular oxygen as the sole oxidant, which can be applied to N,N-disubstituted anilines to form benzidine (B372746) derivatives. lookchem.com

The table below summarizes these catalytic approaches.

Catalyst SystemReactantKey Features
Electrochemical (Anodic Oxidation)N,N-DimethylanilineHigh efficiency, controlled voltage, avoids chemical oxidants. researchgate.net
Antimony Pentachloride (SbCl₅)N,N-DialkylanilinesFunctions as an oxidative coupling agent, providing fair to good yields. semanticscholar.org
Copper(I) Bromide / Hydrogen PeroxideN,N-DialkylarylaminesUses water as a solvent, considered economically and environmentally favorable. lookchem.com
Rhodium on Carbon (Rh/C)Anilines (including N,N-disubstituted)Heterogeneous catalyst, uses molecular oxygen as the oxidant. lookchem.com

Optimization of Reaction Parameters in N,N,N′,N′-Tetramethylbenzidine Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of TMB while minimizing side products. Key parameters include the choice of catalyst, solvent, temperature, and reactant concentrations.

In the electrochemical synthesis , the applied voltage is a critical parameter that must be precisely controlled to ensure selective oxidation and coupling.

For chemical synthesis methods, several factors are optimized:

Stoichiometry: Studies on the oxidative coupling using SbCl₅ have shown that using stoichiometric amounts of the catalyst can lead to better yields of the final benzidine product. semanticscholar.org

Catalytic Additives: The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can improve reaction yields by increasing the solubility of inorganic bases in the organic reaction medium.

Temperature Control: Precise thermal management is necessary, as excessive heat (e.g., above 80°C) can lead to undesirable side reactions like over-methylation or decomposition of the product.

pH and Buffer Concentration: While related to reactions using TMB, studies on its peroxidase-catalyzed oxidation show that parameters like pH and buffer concentration significantly impact the reaction. For instance, the catalytic efficiency of horseradish peroxidase with TMB is optimal at a pH of 7.4. acs.org Similarly, the concentration of buffer substances like HEPES can influence the initial reaction rate. nih.gov These findings underscore the sensitivity of the TMB molecule to its chemical environment, which is a relevant consideration for its synthesis and purification.

The following table details key optimization parameters for different synthetic contexts.

ParameterContextOptimal Condition/ObservationSignificance
VoltageElectrochemical SynthesisPrecisely controlled potentialEnsures selective oxidation of DMA and prevents over-oxidation.
Catalyst StoichiometryChemical Synthesis (e.g., SbCl₅)Stoichiometric amountsImproves reaction yield. semanticscholar.org
TemperatureChemical SynthesisAvoidance of excessive heat (>80°C)Prevents decomposition and side-product formation.
pHReactions involving TMBpH 7.4 (for HRP catalysis)Maximizes catalytic efficiency and product stability. acs.org
AdditivesChemical SynthesisPhase-transfer catalysts (e.g., TBAB)Enhances solubility of reagents and improves yield.

Functionalization and Derivatization of the N,N,N′,N′-Tetramethylbenzidine Core

The core structure of TMB can be chemically modified to create a range of analogues and derivatives with tailored properties for specific applications in materials science and diagnostics.

Synthesis of Substituted N,N,N′,N′-Tetramethylbenzidine Analogues

The synthesis of substituted TMB analogues can be achieved by using substituted N,N-dialkylanilines as starting materials in oxidative coupling reactions. For example, the reaction induced by SbCl₅ is applicable to various N,N-dialkylanilines, leading to the corresponding N,N,N′,N′-tetraalkylbenzidines. semanticscholar.org This allows for the introduction of different alkyl groups on the nitrogen atoms.

Furthermore, it is possible to introduce substituents onto the biphenyl backbone. One documented derivative is N⁴,N⁴,N⁴',N⁴'-Tetramethyl-3-(1-phenyl-ethyl)-biphenyl-4,4'-diamine, which features a bulky phenyl-ethyl group on one of the aromatic rings. lookchem.com The synthesis of such compounds would typically involve the coupling of an appropriately substituted aniline (B41778) precursor or direct functionalization of the TMB core, although the latter is less common.

Novel N,N,N′,N′-Tetramethylbenzidine-Based Schiff Base Compounds

A significant area of derivatization involves the reaction of the primary amine groups of a benzidine derivative with aldehydes or ketones to form Schiff bases (imines). Although TMB itself is a tertiary amine, related benzidine structures with primary amine groups are used for this purpose. However, the term "TMB-based" can also refer to Schiff bases derived from the structurally related 3,3′,5,5′-tetramethylbenzidine, which possesses primary amine groups.

Several studies report the synthesis of these Schiff base compounds:

Bis(salicylidene)tetramethylbenzidine (bstmb): This Schiff base is prepared through the condensation of salicylaldehyde (B1680747) with 3,3′,5,5′-tetramethylbenzidine in an ethanol (B145695) solution. The resulting ligand can then be used to form complexes with various metal ions like Co(II), Ni(II), Cu(II), and Zn(II). dntb.gov.uadntb.gov.ua

N,N'-(phenyl-2-pyridinylmethylene)-3,3',5,5'-tetramethylbenzidine: This compound and its dimeric Co(II) and Ni(II) complexes have been synthesized and characterized. The nickel complex, in particular, demonstrated high activity for ethylene (B1197577) polymerization. worldscientific.com

Chitosan-TMB Schiff Bases: Schiff bases of chitosan (B1678972) have been synthesized using various aldehydes, and TMB is listed as a component in studies exploring these derivatives for biomedical applications. nih.gov

The synthesis of Schiff bases typically involves a condensation reaction where the amine and carbonyl compound are refluxed in a solvent like ethanol. dntb.gov.uaacs.orgiku.edu.tr

The table below provides examples of TMB-related Schiff base compounds.

Schiff Base Name/TypePrecursorsApplication/Significance
bis(salicylidene)tetramethylbenzidine (bstmb)3,3′,5,5′-tetramethylbenzidine + SalicylaldehydeForms complexes with various transition metals (Co, Ni, Cu, Zn). dntb.gov.uadntb.gov.ua
N,N'-(phenyl-2-pyridinylmethylene)-3,3',5,5'-tetramethylbenzidine3,3′,5,5′-tetramethylbenzidine + Phenyl-2-pyridinylmethyleneForms dimeric metal complexes; Ni(II) complex is active in ethylene polymerization. worldscientific.com
Chitosan-based Schiff basesChitosan + Aldehydes (related studies include TMB)Potential for creating novel biomaterials with specific biological activities. nih.gov

Fundamental Chemical Reactivity and Mechanistic Investigations of N,n,n′,n′ Tetramethylbenzidine

Oxidation Mechanisms of N,N,N′,N′-Tetramethylbenzidine

The oxidation of TMB can proceed through sequential one-electron steps, leading to the formation of a radical cation and subsequently a diimine product. These pathways are often mediated by the formation of charge-transfer complexes, and the specific mechanism can differ depending on whether the reaction is catalyzed.

The initial step in the oxidation of TMB is a one-electron transfer, which results in the formation of a radical cation (TMB•+). researchgate.net This species has been identified and characterized using techniques such as electron spin resonance (ESR) and stopped-flow spectrophotometry. researchgate.netresearchgate.net The formation of the TMB radical cation can be initiated by various oxidizing agents, including peroxides (like H₂O₂) in the presence of a catalyst, or stronger oxidants like Ce⁴⁺. researchgate.net

The TMB radical cation itself is colorless but exists in a rapid equilibrium with a blue-green colored species. antibodiesinc.com This colored entity is a charge-transfer complex, which will be discussed in more detail in section 3.1.3. The radical cation exhibits a distinct absorption peak, with a maximum absorbance (λmax) reported at 460 nm, which allows for its quantification using UV-Vis spectroscopy.

Following the initial one-electron oxidation, the TMB radical cation can undergo a second one-electron oxidation. antibodiesinc.com This two-electron oxidation pathway leads to the formation of a stable, yellow diimine product (TMB²⁺). nih.govresearchgate.net This final product is particularly stable at an acidic pH. nih.gov

A key feature of TMB oxidation is the formation of a charge-transfer (CT) complex. This complex is responsible for the characteristic blue color observed during the reaction, with a maximum absorbance at 652 nm. researchgate.netnih.govresearchgate.net The blue CT complex is formed between the parent diamine (TMB) acting as the electron donor and the two-electron oxidation product, the diimine (TMB²⁺), acting as the electron acceptor. antibodiesinc.comantibodiesinc.com

This charge-transfer complex is in rapid equilibrium with the radical cation (TMB•+). researchgate.netnih.gov The intensity of the blue color, and therefore the concentration of the CT complex, is related to the concentration of the radical cation; specifically, the radical concentration is proportional to the square root of the CT complex concentration. researchgate.net At intermediate levels of oxidation, where less than an equimolar amount of oxidant has been added, all four species—the parent diamine, the radical cation, the charge-transfer complex, and the diimine—can coexist in equilibrium. researchgate.netnih.gov

Table 1: Spectroscopic Properties of TMB and its Oxidation Products
SpeciesCommon NameColorMaximum Absorbance (λmax)
N,N,N′,N′-TetramethylbenzidineDiamineColorless285 nm researchgate.net
TMB Radical Cation / Charge-Transfer ComplexRadical Cation / CT ComplexBlue researchgate.net370 nm, 652 nm researchgate.netresearchgate.net
TMB DiimineDiimineYellow researchgate.net450 nm researchgate.netresearchgate.net

The oxidation of TMB can be achieved with or without a catalyst, and the mechanism can vary. In biological assays, enzymes like horseradish peroxidase (HRP) or myeloperoxidase are commonly used to catalyze the oxidation of TMB by hydrogen peroxide. nih.govnih.gov

In peroxidase-catalyzed reactions, the mechanism involves two successive one-electron oxidations of TMB by the oxidized enzyme intermediates (Compound I and Compound II). nih.gov For instance, with myeloperoxidase, the native enzyme is oxidized by H₂O₂ to Compound I. TMB then reduces Compound I to Compound II in a one-electron step, forming the TMB radical cation. A second TMB molecule then reduces Compound II back to the native enzyme, also in a one-electron step, leading to another TMB radical cation which can then proceed to the diimine state. nih.gov

Nanozymes, such as platinum nanoparticles or gold nanoparticles, can also catalyze TMB oxidation. nih.govresearchgate.net Studies with platinum nanoparticles suggest the reaction follows a Langmuir-Hinshelwood mechanism, where both TMB and H₂O₂ adsorb onto the nanoparticle surface to react. nih.gov

Uncatalyzed oxidation can occur with strong oxidizing agents. The fundamental steps of one- and two-electron oxidation to form the radical cation and diimine remain, but the kinetics and intermediates may differ without the templating effect of an enzyme's active site. For example, the oxidation of TMB with iodosobenzene (B1197198) catalyzed by a chromium-salen complex shows different product formation depending on the presence of acid; the diimine (TMB²⁺) is generated in the presence of acid, while the radical cation (TMB•+) is the product in its absence.

Redox Chemistry of N,N,N′,N′-Tetramethylbenzidine

Beyond its role as a substrate to be oxidized for colorimetric detection, the inherent electronic structure of TMB makes it an effective reducing agent in various chemical contexts.

N,N,N′,N′-Tetramethylbenzidine serves as a reducing substrate, meaning it donates electrons to an oxidizing agent, which is thereby reduced. This is the fundamental basis of its use in peroxidase assays, where it reduces the oxidized heme intermediates of the enzyme. itwreagents.com It can also be oxidized by a wide array of other agents, including cerium(IV), permanganate (B83412), dichromate, and halogens. researchgate.net

The radical cation (TMB•+) formed from the one-electron oxidation is itself capable of being reduced back to the parent TMB by various reducing agents. These include sulfite, thiosulfate, and ascorbic acid. researchgate.net This reversibility highlights TMB's role in electron transfer reactions. Furthermore, the electron-donating dimethylamino groups and the conjugated π-system of TMB lower its oxidation potential, facilitating efficient electron transfer, a property that has been explored in the context of solar energy conversion.

Table 2: Chemical Compounds Mentioned
Compound NameFormula
N,N,N′,N′-TetramethylbenzidineC₁₆H₂₀N₂
Hydrogen peroxideH₂O₂
Cerium(IV) ionCe⁴⁺
Permanganate ionMnO₄⁻
Dichromate ionCr₂O₇²⁻
IodosobenzeneC₆H₅IO
Sulfite ionSO₃²⁻
Thiosulfate ionS₂O₃²⁻
Ascorbic acidC₆H₈O₆

Reactions with Inorganic Oxidants (e.g., Permanganate, N-Bromosuccinimide)

N,N,N′,N′-Tetramethylbenzidine (TMB) serves as a reducing substrate, undergoing oxidation by various inorganic oxidizing agents. researchgate.net The reactions typically involve one-electron or two-electron transfer steps, leading to distinct colored products.

Potassium Permanganate (KMnO₄): Potassium permanganate is a strong oxidant that directly and efficiently oxidizes TMB. nih.govsemanticscholar.orgresearchgate.net This redox reaction is characterized by its high speed and the formation of a stable blue oxidized product, which is the TMB radical cation/charge-transfer complex. nih.govsemanticscholar.orgresearchgate.net The reaction is sensitive enough that micromolar concentrations of KMnO₄ can produce a detectable color change. nih.govresearchgate.net In acidic conditions, hydrogen peroxide (H₂O₂) can react with and consume KMnO₄, a principle that allows the KMnO₄-TMB system to be used for the colorimetric detection of H₂O₂. nih.govsemanticscholar.orgrsc.org The reaction involves the reduction of the permanganate ion (MnO₄⁻) to Mn²⁺, while TMB is oxidized. researchgate.net

N-Bromosuccinimide (NBS): N-Bromosuccinimide is another inorganic oxidant capable of oxidizing TMB. amazonaws.com The reaction results in the formation of the colored, oxidized TMB species. amazonaws.com Studies have shown that in the presence of gold ions, the oxidation of TMB by NBS can be modulated. For instance, the presence of Au(III) can slow the rate of TMB oxidation by NBS compared to the reaction with NBS alone. amazonaws.com

Interactions with Metal Ions in Redox Processes

The interaction of TMB with metal ions is central to the function of many nanozymes—nanomaterials with enzyme-like activity. These systems often utilize metal ions or nanoparticles to catalyze the oxidation of TMB in the presence of an oxidizing agent like hydrogen peroxide. mdpi.comnih.gov

Various metal-based nanoparticles, including those made of gold (Au), platinum (Pt), copper (Cu), and iron (Fe), have been shown to possess peroxidase-like activity, using TMB as a chromogenic substrate. mdpi.comnih.govresearchgate.netresearchgate.net For example, a bimetallic FeCu nanozyme, formed through the coordination of Fe³⁺ and Cu²⁺ with dopamine, can catalyze the oxidation of TMB to its blue-colored product (oxTMB). mdpi.com Similarly, gold nanoparticles can catalyze TMB oxidation, with the catalytic activity being influenced by factors such as pH. researchgate.netresearchgate.net

The mechanism in these nanozyme systems often involves the adsorption of the reactants (TMB and H₂O₂) onto the surface of the metal nanoparticles. nih.gov The reaction then proceeds on the surface, following mechanisms analogous to enzyme kinetics, such as the Langmuir-Hinshelwood model in the case of platinum nanoparticles. nih.gov The metal ions in these constructs facilitate the generation of reactive oxygen species from H₂O₂, which in turn oxidize TMB.

Electrochemical Redox Properties and Pathways

N,N,N′,N′-Tetramethylbenzidine exhibits well-defined electrochemical redox behavior, which is fundamental to its application in electrochemical biosensors. nih.govrsc.org TMB undergoes a reversible, two-step, one-electron oxidation process. researchgate.netitwreagents.comuniroma2.it

Stepwise Oxidation:

First Oxidation: TMB is oxidized to a blue-green colored cation radical (TMB•+). This species exists in equilibrium with a charge-transfer complex formed between one molecule of oxidized TMB (diimine) and one molecule of reduced TMB (diamine). itwreagents.comresearchgate.netantibodiesinc.comresearchgate.net This complex is responsible for the characteristic absorption peak around 652 nm. itwreagents.comantibodiesinc.comamsbio.com

Second Oxidation: The cation radical can be further oxidized to a yellow-colored diimine product (TMB²+). researchgate.netantibodiesinc.comresearchgate.net This species has a distinct absorption maximum at approximately 450 nm and is particularly stable in acidic conditions. itwreagents.comantibodiesinc.comresearchgate.net

Cyclic Voltammetry: Cyclic voltammetry studies of TMB confirm its two-electron redox behavior. researchgate.netuniroma2.it The voltammograms typically show two distinct oxidation peaks and two corresponding reduction peaks. researchgate.net In one study, oxidation peaks were observed at approximately +250 mV and +400 mV. researchgate.netuniroma2.it The presence of an enzyme like horseradish peroxidase can shift these peak potentials to higher values. researchgate.net This well-defined electrochemical response allows for the amperometric detection of HRP activity, where the current generated by the oxidation of TMB at a set potential is measured. rsc.org

Kinetic Studies of N,N,N′,N′-Tetramethylbenzidine Reactions

Determination of Rate Constants for Oxidation and Reduction Steps

The kinetics of TMB oxidation, particularly in enzyme- and nanozyme-catalyzed reactions, are often analyzed using the Michaelis-Menten model. researchgate.net This allows for the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). researchgate.netresearchgate.net The Kₘ value is an indicator of the substrate's affinity for the catalyst. researchgate.net

In the context of peroxidase-catalyzed reactions, the process involves several elementary steps with distinct rate constants. For the oxidation of TMB by myeloperoxidase at pH 5.4 and 20°C, the following second-order rate constants have been determined nih.gov:

Compound I Formation (Native Enzyme + H₂O₂): 2.6 x 10⁷ M⁻¹ s⁻¹

Compound I Reduction by TMB (to form Compound II): 3.6 x 10⁶ M⁻¹ s⁻¹

Compound II Reduction by TMB (to regenerate Native Enzyme): 9.4 x 10⁵ M⁻¹ s⁻¹

Stopped-flow spectrophotometry is a key technique for measuring these rapid kinetic events by monitoring the absorbance of the TMB radical cation at around 460 nm. researchgate.net These studies confirm that the formation and decay of the radical cation typically follow second-order kinetics. researchgate.net

Table 1: Michaelis-Menten Kinetic Parameters for TMB Oxidation by Various Catalysts This is an interactive table. You can sort and filter the data.

Catalyst Substrate Kₘ (mM) Vₘₐₓ (10⁻⁸ M s⁻¹) Source
g-C₃N₄-Im-Cu TMB 0.034 - researchgate.net
g-C₃N₄-Im-Cu H₂O₂ 0.022 - researchgate.net
H-RGO-Au TMB 0.0416 9.85 researchgate.net
Hemin (B1673052) TMB 0.422 4.31 researchgate.net
Fe₃O₄ MNPs TMB 0.055 2.16 researchgate.net
HRP TMB 0.242 4.54 researchgate.net
CeCu-MOF TMB 0.59 134 researchgate.net
BDNP-100 TMB 0.121 0.538 researchgate.net
BDNP-100 H₂O₂ 11.8 8.56 researchgate.net

Kₘ: Michaelis constant; Vₘₐₓ: Maximum reaction velocity; HRP: Horseradish Peroxidase; MNPs: Magnetic Nanoparticles.

Influence of pH on Reaction Kinetics

The kinetics of TMB reactions are profoundly influenced by the pH of the medium. acs.orgresearchgate.net Generally, the optimal catalytic activity for TMB oxidation by peroxidases and peroxidase-mimicking nanozymes is observed in acidic conditions, typically within a pH range of 3.5 to 5.5. researchgate.netresearchgate.netresearchgate.net

Several factors contribute to this pH dependency:

Substrate Protonation: At very low pH, TMB, which is a diamine, can become fully protonated on both amine groups. This makes the molecule resistant to oxidation and decreases the reaction rate. researchgate.netnih.gov At slightly acidic pH, protonation of just one amine group improves the solubility of TMB in aqueous solutions, which can be favorable for the reaction. researchgate.netnih.gov

Catalyst Activity: The activity of the catalyst, whether it is a natural enzyme or a nanozyme, is also pH-dependent. researchgate.netresearchgate.net For instance, the peroxidase-like activity of gold nanoparticles increases significantly in acidic conditions (optimal pH 3.5-4.0), decreasing as the pH rises above this range. researchgate.netresearchgate.net

Redox Potential: The redox potential of the substrate can change with pH, making it more or less susceptible to oxidation. researchgate.net

Product Stability: The stability of the oxidized products is also pH-dependent. The final yellow diimine product is particularly stable at a low pH. researchgate.netnih.gov In some systems, the reaction rate may increase with pH up to a certain point (e.g., pH 7.0-7.4) before declining. acs.orgnih.gov This can be due to factors like increased TMB solubility or specific interactions with the catalyst, but at higher pH values, enzyme inhibition or catalyst instability often leads to a decrease in activity. acs.org

Temperature Effects on Reaction Rates and Activation Parameters

Temperature is another critical parameter that affects the rate of TMB reactions. In line with general chemical kinetics, the rate of TMB oxidation typically increases as the temperature rises. researchgate.netresearchgate.net However, this trend continues only up to an optimal temperature, after which the catalytic activity begins to decrease. researchgate.netresearchgate.net

For natural enzymes like horseradish peroxidase, this decrease at higher temperatures is due to thermal denaturation, which alters the enzyme's three-dimensional structure and destroys its active site. researchgate.net Peroxidase-mimicking nanozymes also exhibit an optimal temperature for their catalytic activity. For example, the maximum peroxidase-like activity for certain biogenic gold nanoparticles is observed in the range of 35-40°C, similar to natural HRP. researchgate.net In another study, the optimal temperature was found to be 40°C. researchgate.net

The relationship between temperature and reaction rate can be used to determine thermodynamic parameters, such as the activation energy (Eₐ) of the reaction. The activation energy for TMB oxidation catalyzed by a copper-modified graphitic carbon nitride nanozyme (g-C₃N₄-Im-Cu) was calculated to be 11.54 kJ·mol⁻¹, which is significantly lower than that of many other catalysts, indicating high catalytic activity from a thermodynamic perspective. researchgate.net

Solvent Effects on Reaction Mechanisms and Kinetics

The solvent environment plays a pivotal role in dictating the pathway and rate of chemical reactions, and the oxidation of N,N,N′,N′-Tetramethylbenzidine (TMB) is a salient example of this principle. The kinetics and mechanisms of TMB reactions are profoundly influenced by various solvent properties, including polarity, viscosity, and the capacity for specific solute-solvent interactions. These effects are particularly pronounced because the oxidation of TMB proceeds through intermediates, such as a radical cation and a charge-transfer complex, whose stability is highly dependent on the surrounding medium. nih.govantibodiesinc.com

The influence of a solvent on reaction rates is determined by the relative stabilization of the reactants and the transition state. ajgreenchem.com For TMB oxidation, the reaction involves a progression from a neutral molecule to charged and highly polar intermediates. According to general principles of chemical kinetics, polar solvents are expected to stabilize these charged intermediates and the associated transition states more effectively than non-polar solvents, which can lead to an acceleration of the reaction rate. chemrxiv.org

Research into the heterogeneous electron transfer kinetics of a structurally similar compound, N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), in various nonaqueous binary solvent mixtures demonstrates that solvent dynamics strongly affect the rate of electron transfer. researchgate.net The study found a relationship between the heterogeneous electron transfer rate constant and the longitudinal relaxation time of the solvent, a measure of how quickly the solvent's dipole can reorient itself. researchgate.net This indicates that not just the static polarity, but also the dynamic properties of the solvent, are critical in facilitating the electron transfer steps inherent in the oxidation of such molecules.

In the context of the widely used horseradish peroxidase (HRP) catalyzed oxidation of TMB, the reaction is typically carried out in aqueous buffer systems. However, TMB itself has poor solubility in water, necessitating the use of organic co-solvents like Dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. itwreagents.comnih.gov The composition of the reaction medium, therefore, becomes a complex mixture where co-solvents can significantly alter the local environment of the enzyme and substrate.

The impact of the medium can be more complex than simple polarity effects, as demonstrated in studies using macromolecular crowding agents. The presence of co-solutes like Poly(ethylene glycol) (PEG) can substantially inhibit the HRP-catalyzed reaction of TMB. nih.gov This effect is attributed to weak, attractive interactions between the relatively hydrophobic TMB substrate and the PEG molecules. These interactions reduce the chemical activity and the diffusion coefficient of TMB in the solution. Kinetically, this manifests as a significant increase in the Michaelis constant (K_M), signifying a lower apparent affinity of the enzyme for TMB. In contrast, the reaction with a more hydrophilic substrate was less affected, highlighting the specific nature of the solvent-substrate interaction. nih.gov

The table below, based on data from studies on HRP activity in the presence of crowding agents, illustrates the substantial effect of the medium on the Michaelis constant (K_M) for TMB. nih.gov

Crowding AgentConcentration (w/v %)Apparent K_M for TMB (μM)
None0110
PEG 8k5280
PEG 8k10460
PEG 8k201200
Dextran 10k10150
Dextran 10k20250
Dextran 10k30360

Beyond conventional solvents, novel media such as ionic liquids (ILs) have been explored to modulate the TMB oxidation reaction. acs.org These "designer solvents" can be combined with surfactants like sodium dodecyl sulfate (B86663) (SDS) to create unique micellar systems. The introduction of 1-alkyl-3-methylimidazolium tetrafluoroborate (B81430) ([Cnmim][BF4]) ionic liquids into an SDS solution was found to alter the properties of the micelles formed, which in turn affected the kinetic behavior of the HRP-H2O2-TMB catalytic system. This demonstrates that the solvent medium can be engineered at a micro-level to enhance or control enzymatic reactions. acs.org

Finally, the solvent environment also affects the stability of the TMB oxidation products. The initial one-electron oxidation yields a blue-colored charge-transfer complex, which is in equilibrium with a radical cation. nih.gov This blue product is known to be unstable, and its stability is sensitive to the pH of the aqueous medium. nih.gov The reaction is typically quenched by the addition of an acid, which protonates the intermediates and stabilizes the final two-electron oxidation product, a yellow diimine, which has a different absorption maximum. wikipedia.org The solubility of the initial blue reaction product in aqueous and alcoholic solutions can also be a limiting factor in certain applications, leading to the development of stabilization techniques that modify the product complex itself. nih.gov

Advanced Spectroscopic Characterization of N,n,n′,n′ Tetramethylbenzidine and Its Derivatives

Electronic Absorption Spectroscopy of N,N,N′,N′-Tetramethylbenzidine and its Oxidized States

Electronic absorption spectroscopy is a primary tool for identifying and quantifying the colored species produced during the oxidation of TMB. The distinct spectral characteristics of each oxidation state allow for precise monitoring of the reaction.

The oxidation of TMB proceeds in two sequential one-electron steps, each yielding a distinct chromogenic product. The initial one-electron oxidation of TMB results in the formation of a blue-colored radical cation (TMB•⁺). researchgate.net This intermediate is technically a charge-transfer complex formed between the parent diamine and its diimine oxidation product, which exists in rapid equilibrium with the radical cation. researchgate.net This blue complex exhibits characteristic maximum absorbance wavelengths (λmax) that have been reported at both 370 nm and 652 nm. Other studies, however, identify a distinct, primary absorption peak for the radical cation at 460 nm.

Further oxidation of the radical cation leads to a two-electron oxidation product, a yellow, stable diimine (TMB²⁺). This conversion is often facilitated by the addition of an acid to stop the enzymatic reaction, which also enhances the signal. The resulting yellow diimine product has a maximum absorbance at a wavelength of 450 nm. wikipedia.org The significant molar absorptivity of the diimine at this wavelength contributes to the high sensitivity of TMB-based assays.

The distinct spectral signatures of these oxidized states are crucial for their identification and quantification.

Table 1: UV-Visible Absorption Maxima of Oxidized TMB Species

Oxidized Species Common Name Color Reported λmax (nm)
TMB•⁺ Radical Cation / Charge-Transfer Complex Blue 370, 652, 460
TMB²⁺ Diimine Yellow 450

The well-defined absorption bands of TMB's oxidized products make spectrophotometry an ideal method for monitoring the progress of reactions in real-time. Stopped-flow spectrophotometry, for instance, is employed to track the formation and decay of the TMB radical cation by monitoring the absorbance at its characteristic wavelength of 460 nm. researchgate.net

These kinetic studies reveal that the reaction typically follows second-order kinetics, with the rate being dependent on factors such as the concentration of the oxidizing agent, pH, and temperature. researchgate.net By observing the change in absorbance over time, researchers can evaluate the catalytic efficiency of various natural enzymes (like horseradish peroxidase) and nanozymes that utilize TMB as a substrate. The final amount of converted TMB is often quantified by stopping the reaction with acid and measuring the absorbance of the stable yellow diimine at 450 nm. wikipedia.org

Fluorescence Spectroscopy of N,N,N′,N′-Tetramethylbenzidine

While primarily known as a chromogenic substrate, the photophysical properties of N,N,N′,N′-Tetramethylbenzidine have also been explored, particularly in the context of luminescence. TMB is noted to be sensitive to light and can be degraded by both sunlight and fluorescent lights, indicating a degree of photosensitivity. wikipedia.org

In materials science, TMB has been utilized as an electron donor in the development of organic long-persistent luminescence materials. In these systems, TMB is part of a composite material where it contributes to the generation of excited states that lead to sustained light emission after the removal of the excitation source. researchgate.net Furthermore, the oxidized form of TMB (oxTMB) can act as a quencher in fluorescence-based detection systems. For example, the fluorescence of quantum dots can be quenched by oxTMB, a principle that has been used to develop fluorometric assays. researchgate.net

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy

EPR and ENDOR spectroscopy are powerful magnetic resonance techniques used to study species with unpaired electrons, such as the TMB radical cation. These methods provide detailed information about the electronic structure and the local environment of the radical species.

The formation of the TMB radical cation (TMB•⁺), a paramagnetic intermediate, has been unequivocally confirmed using Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR). researchgate.net The EPR spectrum of the TMB monocation has been thoroughly analyzed, yielding specific hyperfine coupling constants that characterize the interaction of the unpaired electron with the magnetic nuclei (¹⁴N and ¹H) within the molecule.

Table 2: Hyperfine Coupling Constants for TMB•⁺ in Acetonitrile

Nucleus Coupling Constant (a) in Gauss (G)
Nitrogen (aN) 4.86
Methyl Protons (aH methyl) 4.74
Ring Protons (aH3,5,3′,5′) 1.63
Ring Protons (aH2,6,2′,6′) 0.79

Data obtained from a reanalysis of the EPR spectrum of the N,N,N′,N′-tetramethylbenzidine monocation in acetonitrile. researchgate.net

These hyperfine constants are a unique fingerprint of the radical, confirming its identity and providing insight into the distribution of the unpaired electron's spin density across the molecular structure.

EPR spectroscopy is highly sensitive to the molecular environment surrounding a paramagnetic species. Changes in the EPR lineshape can provide information on the mobility of the radical and the polarity of its surroundings. nih.gov This makes EPR a valuable tool for probing how the TMB radical cation interacts with its environment, such as within the constrained space of a micelle. researchgate.net Studies on the decay of photoproduced TMB cation radicals in sodium dodecylsulfate (SDS) micellar solutions have utilized EPR to understand the dynamics in such constrained environments. researchgate.net

Moreover, EPR techniques, particularly when combined with site-directed spin labeling (SDSL), are instrumental in determining structural information. mdpi.com The magnetic dipolar interaction between two unpaired electrons is inversely proportional to the cube of the distance between them, allowing for the measurement of intramolecular and intermolecular distances on the angstrom scale. nih.gov While ENDOR spectroscopy provides even greater resolution of hyperfine interactions, allowing for a more precise mapping of the electronic structure and weak interactions with neighboring nuclei. mit.edu These advanced techniques can be applied to TMB derivatives to understand how structural modifications or interactions with host molecules influence their electronic properties and radical stability.

Vibrational Spectroscopy (e.g., Resonance Raman, FTIR) in N,N,N′,N′-Tetramethylbenzidine Studies

Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FTIR) and Resonance Raman (RR) spectroscopy, serves as a powerful tool for elucidating the molecular structure of N,N,N′,N′-Tetramethylbenzidine (TMB) and its derivatives, particularly its transient oxidized species. These methods provide detailed information on the vibrational modes of the molecule, which are sensitive to changes in geometry, bonding, and electron distribution that occur upon oxidation or electronic excitation.

Time-resolved resonance Raman (TRRR) spectroscopy has been instrumental in characterizing the short-lived radical cation of TMB (TMB•+). By using different excitation wavelengths, researchers can selectively enhance the Raman signals of specific electronic transitions. For instance, new TRRR spectra of the TMB radical cation have been probed at 752 nm, in resonance with a strong electronic transition, complementing previous studies conducted at 488 nm which resonate with a different electronic transition. rsc.org The interpretation of these complex spectra is heavily supported by computational methods, such as Density Functional Theory (B3LYP) calculations, which allow for an unambiguous assignment of the observed vibrational frequencies to specific molecular motions. rsc.org

Analysis of both vibrational frequencies and resonance Raman intensities suggests that the TMB radical cation adopts a coplanar structure, belonging to the D2h point group. rsc.org The study of various isotopic derivatives of TMB further aids in making reliable vibrational assignments. rsc.org Similar techniques have been applied to study the first excited singlet state (S1) of TMB, providing insights into its structure and electronic configuration. acs.org

In addition to studying isolated molecules in solution, vibrational spectroscopy is used to characterize TMB in solid-state charge-transfer (CT) complexes. For example, polarized IR and Raman spectroscopy have been combined with X-ray diffraction to investigate polymorphs of a CT complex formed between TMB and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (TCNQF4). nih.gov These spectroscopic techniques can elucidate the degree of charge transfer and structural differences between crystalline forms. nih.gov

The table below presents a selection of experimentally observed vibrational frequencies for the TMB radical cation and their assignments based on computational analysis.

Observed Frequency (cm⁻¹) at 752 nm excitationVibrational Mode Assignment
1609Phenyl C-C stretching
1349Inter-ring C-C stretching
1231C-N stretching / Phenyl C-H bending
1178Phenyl C-H bending
978Phenyl ring breathing
495C-N-C bending / Phenyl ring deformation

X-ray Diffraction and Vapochromic Studies of N,N,N′,N′-Tetramethylbenzidine Intercalation Compounds

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. This technique has been applied to N,N,N′,N′-Tetramethylbenzidine (TMB) to characterize its structure in charge-transfer (CT) complexes, which can be considered a form of intercalation at the molecular level. A notable example is the CT complex of TMB with the strong electron acceptor TCNQF4. nih.gov

Single-crystal X-ray diffraction studies revealed that the N-TMB-TCNQF4 system can crystallize into two distinct polymorphs, each with a different molecular stacking motif. nih.gov One phase exhibits a "mixed stack" arrangement where donor (TMB) and acceptor (TCNQF4) molecules alternate along the same column. nih.gov The other phase displays a "segregated stack" motif, where TMB and TCNQF4 molecules form separate columns. nih.gov These structural differences profoundly influence the material's electronic and optical properties. The low-temperature diffraction data for the segregated stack phase also suggest the occurrence of a stack distortion. nih.gov

Furthermore, research has been conducted on the vapochromic properties of TMB intercalation compounds. researchgate.net Vapochromism is a phenomenon where a material changes color upon exposure to the vapor of a volatile organic compound. This color change is typically associated with a change in the crystal structure or the intermolecular interactions within the material. Studies have investigated TMB intercalated into host lattices like tetrasilicicfluormica, a type of synthetic clay. researchgate.net The response of these intercalation compounds to various vapors is monitored using techniques such as visible diffuse reflection spectroscopy for the color change and powder X-ray diffraction (PXRD) to analyze the resulting structural transformations of the host lattice upon vapor absorption. researchgate.net Such materials are of interest for applications in chemical sensing.

The crystallographic data for the two polymorphs of the N-TMB-TCNQF4 charge-transfer complex are summarized in the table below.

PolymorphStack MotifCrystal SystemKey Structural Features
Phase MSMixed StackMonoclinicDonor and Acceptor molecules alternate in a dimerized stack. nih.gov
Phase SSSegregated StackTriclinicDonor and Acceptor molecules form separate, regular stacks. nih.gov

Computational Chemistry and Theoretical Analysis of N,n,n′,n′ Tetramethylbenzidine

Quantum Chemical Calculations of N,N,N′,N′-Tetramethylbenzidine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the TMB molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a widely used method for investigating the electronic properties of molecular systems due to its balance of accuracy and computational efficiency. scirp.org DFT calculations are employed to optimize the molecular geometry of TMB, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. These structural parameters are crucial for understanding its chemical behavior.

DFT is also instrumental in analyzing the molecular orbitals of TMB, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key indicators of chemical reactivity. For TMB, an electron-donating molecule, the HOMO energy is particularly important as it relates to its ability to be oxidized. DFT calculations can provide quantitative values for these orbital energies, which are essential for predicting electron transfer processes.

Furthermore, DFT is used to calculate various chemical reactivity descriptors that provide a quantitative measure of molecular reactivity. mdpi.com These descriptors, such as electronegativity, chemical hardness, and the Fukui function, help in identifying the most reactive sites within the TMB molecule. By mapping properties like the electrostatic potential onto the electron density surface, DFT can identify electron-rich regions prone to electrophilic attack. nih.gov This information is vital for understanding how TMB interacts with other molecules and participates in chemical reactions.

Table 1: Selected DFT-Calculated Properties for Aromatic Amines Note: The values presented here are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Property Typical Calculated Value Range Significance
HOMO Energy -5.0 to -6.0 eV Correlates with ionization potential and electron-donating ability.
LUMO Energy -1.0 to 0.0 eV Relates to electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap 4.0 to 6.0 eV Indicates chemical reactivity and kinetic stability.
Dipole Moment 0.0 to 1.5 D Measures the polarity of the molecule.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent potentials, such as those from electromagnetic radiation. wikipedia.org This makes TDDFT a primary tool for predicting and interpreting the electronic absorption spectra of molecules like TMB. mpg.desissa.it

The primary application of TDDFT is the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital without a change in the molecular geometry. These calculated energies correspond to the peaks in a UV-Vis absorption spectrum. youtube.com For TMB, TDDFT can predict the energies of its electronic transitions, such as the π → π* transitions responsible for its absorption in the ultraviolet region. The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional. youtube.com

By calculating the oscillator strengths associated with each electronic transition, TDDFT can also predict the intensity of the corresponding absorption bands. This allows for a direct comparison between theoretical and experimental spectra, aiding in the assignment of spectral features to specific electronic excitations. researchgate.net Real-time TDDFT simulations can also model the electronic response to external stimuli, providing insights into electron dynamics following photoexcitation. github.io

Molecular Dynamics Simulations for N,N,N′,N′-Tetramethylbenzidine Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of molecules in various environments, such as in solution. mdc-berlin.deyoutube.com

For TMB, MD simulations can be used to explore its conformational landscape, revealing how the dihedral angle between the two phenyl rings fluctuates in solution. These simulations require a force field, a set of parameters that describes the potential energy of the system, to accurately model the intra- and intermolecular interactions. iitd.ac.inumd.edu

The behavior of TMB in solution is significantly influenced by its interactions with solvent molecules. MD simulations are particularly well-suited for studying these solvent-solute interactions at a microscopic level. By explicitly including solvent molecules in the simulation box, it is possible to analyze the structure of the solvation shell around the TMB molecule.

These simulations can reveal the preferential orientation of solvent molecules around the solute and quantify interactions such as hydrogen bonding or van der Waals forces. researchgate.net Understanding these interactions is crucial, as they can affect the conformational equilibrium, electronic properties, and reactivity of TMB. For instance, the polarity of the solvent can influence the rate of electron transfer reactions involving TMB by stabilizing or destabilizing charged intermediates. researchgate.netrsc.org Computational models that combine quantum mechanics with molecular mechanics (QM/MM) can offer a more accurate description by treating the solute (TMB) with a higher level of theory while the solvent is described classically.

The self-assembly of molecules into ordered nanostructures is a complex process that can be investigated using MD simulations. TMB and its derivatives have been shown to form various nanostructures, such as nanospheres, through self-assembly processes, often controlled by enzymatic reactions. nih.gov

MD simulations can provide insights into the initial stages of aggregation and the non-covalent interactions that drive the self-assembly process. By simulating multiple TMB molecules in a solvent, researchers can observe how they come together and arrange themselves into larger structures. These simulations can help identify the key intermolecular interactions, such as π-π stacking between the aromatic rings and hydrophobic interactions, that stabilize the resulting nanostructures. nih.gov The ability to control these self-assembly processes is critical for applications in smart materials and biomimetic nanofabrication. nih.gov DNA-based nanostructures have also been explored as platforms for molecular computing, where disassembly can be triggered by specific inputs. thno.org

Theoretical Models for Electron Transfer and Reaction Mechanisms

Theoretical models are essential for elucidating the mechanisms of electron transfer reactions, a fundamental process in many chemical and biological systems where TMB acts as an electron donor. The photoinduced electron transfer from TMB to acceptor molecules or solvents has been a subject of theoretical study. researchgate.net

Marcus theory provides a classical framework for understanding the rates of electron transfer reactions. dtic.mil It relates the reaction rate to the free energy of the reaction, the reorganization energy (the energy required to change the geometry of the reactants and solvent to that of the products), and the electronic coupling between the donor and acceptor. Quantum chemical calculations can provide values for these parameters. For example, DFT can be used to calculate the geometries and vibrational frequencies of the reactant and product states to estimate the reorganization energy.

For photoinduced electron transfer, theoretical studies investigate the excited state dynamics of TMB. Upon photoexcitation, TMB is promoted to an excited singlet state (S1), from which electron transfer can occur. researchgate.net Computational models can explore the potential energy surfaces of the ground and excited states to understand the reaction pathway. Studies have shown that for TMB, the electron transfer to a solvent like dichloromethane can be extremely fast, occurring on a picosecond timescale. researchgate.net Theoretical analysis suggests that the efficiency of this process is related to the strong electronic coupling between the donor and acceptor, facilitated by the delocalization of the S1 state donor orbital. researchgate.net

Marcus Theory Applications to N,N,N′,N′-Tetramethylbenzidine Redox Reactions

The study of electron transfer reactions involving N,N,N′,N′-Tetramethylbenzidine (TMB) has been significantly illuminated by the application of Marcus theory. This theoretical framework provides a quantitative understanding of the rates of outer-sphere electron transfer reactions in solution. Research has demonstrated a strong correlation between experimentally determined rate constants for the oxidative electron-transfer reactions of TMB and those calculated using Marcus theory, indicating the theory's applicability to this compound. researchgate.net

TMB undergoes one-electron oxidation to form a stable blue radical cation (TMB•+), and further oxidation yields the dication (TMB2+). researchgate.net The kinetics of these processes, involving various oxidizing and reducing agents, have been meticulously studied using techniques such as stopped-flow spectrophotometry. researchgate.net In these studies, the experimentally observed rate constants for the oxidation of TMB and the reduction of its radical cation were compared with theoretical values derived from Marcus theory. The close agreement between the observed and calculated rate constants validates the proposed electron transfer mechanisms. researchgate.net

The successful application of Marcus theory confirms that the reaction proceeds through an activated complex where there is minimal spatial overlap of the electronic orbitals of the reacting molecules. researchgate.net This work has been crucial in explaining why TMB is a more effective electron relay than unsubstituted benzidine (B372746), a key factor in its use in chemical methods for solar energy conversion. researchgate.net The theory helps to rationalize the kinetic and thermodynamic parameters that govern the efficiency of TMB in these electron transfer chains.

The table below summarizes the reactants involved in the redox reactions of TMB that have been successfully analyzed using Marcus Theory, highlighting the strong correlation found between experimental and theoretical rate constants.

Reaction TypeReactants StudiedCorrelation with Marcus Theory
Oxidation of TMBCe4+, MnO4-, Cr2O72-, HSO5-, S2O82-, H2O2, Cl2, Br2, I2Good agreement between observed and calculated rate constants researchgate.net
Reduction of TMB•+Ascorbic acid, Dithionite, Metabisulfite, Sulfite, ThiosulfateGood agreement between observed and calculated rate constants researchgate.net

Modeling of Catalytic Active Sites and Electron Transfer Pathways

Computational and kinetic modeling has been instrumental in elucidating the mechanisms of N,N,N′,N′-Tetramethylbenzidine (TMB) oxidation, particularly in systems catalyzed by nanozymes with peroxidase-like activity. These models provide insights into the nature of the catalytic active sites and the pathways of electron transfer during the reaction.

A significant finding from kinetic modeling studies is that the oxidation of TMB by hydrogen peroxide, catalyzed by materials like platinum nanoparticles, follows a Langmuir-Hinshelwood mechanism. nih.govresearchgate.net This model posits that the reaction occurs on the surface of the catalyst. Both TMB and hydrogen peroxide (H₂O₂) molecules adsorb onto the active sites of the nanoparticle surface. nih.govresearchgate.net On the surface, H₂O₂ is thought to generate reactive oxygen species (ROS). The rate-determining step of the catalytic cycle is the reaction between the adsorbed TMB and these surface-bound ROS. researchgate.net Finally, the oxidized TMB product desorbs from the surface, freeing the active site for a new catalytic cycle. researchgate.net

Further studies on different nanozyme systems, such as Pt@ZnCo₂O₄ microspheres, support the concept that the catalyst's role is to accelerate the electron transfer between H₂O₂ and TMB. researchgate.net Modeling also indicates that the product of TMB oxidation can strongly adsorb to the nanoparticle surface, which can lead to inhibition of the catalytic reaction. nih.gov This entire analytical approach, combining experimental data with kinetic modeling, offers a powerful perspective for understanding the catalytic mechanism and accurately evaluating the catalytic efficiency of various peroxidase-like nanoparticles in TMB oxidation. nih.gov

The table below outlines the key steps in the proposed Langmuir-Hinshelwood model for the catalytic oxidation of TMB.

StepDescriptionKey Species
1: AdsorptionReactant molecules (H₂O₂ and TMB) adsorb onto the active sites on the catalyst surface. nih.govresearchgate.netH₂O₂, TMB, Catalyst Surface
2: Surface ReactionAdsorbed H₂O₂ generates reactive oxygen species (ROS). Adsorbed TMB reacts with these surface-ROS in the rate-determining step. researchgate.netSurface-bound ROS, Surface-bound TMB
3: DesorptionThe oxidized TMB product desorbs from the catalyst surface, regenerating the active site. researchgate.netOxidized TMB, Catalyst Surface

Photochemical and Photophysical Studies of N,n,n′,n′ Tetramethylbenzidine

Photoionization Mechanisms of N,N,N′,N′-Tetramethylbenzidine

The photoionization of TMB, a process where the molecule ejects an electron after absorbing light, is influenced by the surrounding solvent and other chemical species. In polar solvents, TMB can ionize from its fluorescent state, forming ion pairs. acs.org The process is not solely dependent on the polarity of the solvent; specific interactions between the excited TMB molecule and the solvent molecules are crucial. acs.org

Research has consistently shown that the photoionization of TMB is a monophotonic process, meaning it results from the absorption of a single photon. This has been observed in various environments, including polar solvents, cationic micelles, and on the surface of γ-alumina. acs.orgrsc.orgacs.org In studies using 337 nm laser irradiation in dodecyltrimethylammonium (B156365) chloride (DTAC) cationic micelles, the monophotonic ionization of TMB was clearly identified. rsc.org Similarly, on γ-alumina surfaces, the mechanism of TMB photoionization is also monophotonic. acs.org This process occurs from the relaxed lowest excited singlet state (S₁) rather than directly from the Franck-Condon state, indicating that a specific conformation between the excited TMB and its surroundings is necessary for ionization to occur. acs.org

The excited states of TMB, both singlet and triplet, are susceptible to quenching by other molecules. For TMB adsorbed on γ-alumina, both the singlet and triplet excited states are quenched by nitrous oxide. acs.org In dichloromethane, a "static" quenching of the lowest excited singlet state (S₁) of TMB is observed. This quenching is attributed to an electron transfer reaction to the solvent, which occurs at an extremely fast rate.

Photophysical Behavior on Solid Surfaces and in Microheterogeneous Systems

The photophysical properties of TMB are significantly altered when it is located on solid surfaces or within microheterogeneous systems like micelles. These environments can influence adsorption, mobility, and the efficiency of photoionization.

On the surface of γ-alumina, TMB molecules occupy specific adsorption sites. The characteristics of these sites and the mobility of the adsorbed TMB molecules can be investigated using techniques like fluorescence probing and diffuse reflectance laser-flash photolysis. acs.org Studies on γ-alumina pretreated at different temperatures reveal different types of adsorption sites, including physisorption sites and cation sites, which influence the photochemical behavior of TMB. acs.org The adsorption isotherms show saturation, indicating a finite number of available sites on the alumina (B75360) surface. acs.org

The interaction with the surface can also facilitate the formation and stabilization of the TMB cation radical (TMB•+). For instance, in silicoaluminophosphate (SAPO) microporous materials containing chromium ions, the chromium acts as an electron acceptor, significantly enhancing the yield of the photoproduced TMB•+ cation radical. rsc.orgrsc.org The pore size of these materials also plays a crucial role, affecting the spatial separation between the TMB donor and the electron acceptor, thereby influencing the photoyield and stability of the cation radical. rsc.org

Micellar systems create microenvironments that can dramatically affect photoionization processes. In cationic micelles, such as dodecyltrimethylammonium chloride (DTAC), TMB undergoes monophotonic ionization. rsc.org However, the positively charged micellar surface attracts the photoejected electron, leading to a rapid back reaction with the TMB cation radical. rsc.org This significantly reduces the net yield of the TMB•+ radical cation to 0.002, which is about one-fifth of the yield observed in anionic micellar systems under similar conditions. rsc.org The presence of anionic electron scavengers can increase the radical cation yield in these cationic micelles. rsc.org

The type of micelle and its size have a notable effect on the photoionization efficiency and the stability of the resulting charge-separated state. Electron spin resonance and electron spin echo studies on frozen aqueous micellar solutions have provided detailed insights into these effects. acs.org

EnvironmentPhotoionization Yield (TMB•+)Key Factors
Cationic Micelles (DTAC) 0.002Rapid back-reaction of electron with cation due to electrostatic attraction from the positively charged micelle surface. rsc.org
Anionic Micelles ~0.010The negatively charged surface repels the electron, slowing the back-reaction and leading to a higher net yield compared to cationic micelles. rsc.org
Cr-SAPO Microporous Materials EnhancedChromium ions act as effective electron acceptors, promoting the formation and stabilization of the cation radical. rsc.orgrsc.org

Photothermal Effects of Oxidized N,N,N′,N′-Tetramethylbenzidine

Recent studies have uncovered a significant photothermal effect associated with the oxidized form of TMB. When the one-electron oxidation product of TMB (a blue-colored charge-transfer complex) is irradiated with a near-infrared (NIR) laser, it efficiently converts the light energy into heat. nih.govnih.gov

This phenomenon was discovered in a system where iron oxide nanoparticles mediated the oxidation of TMB by hydrogen peroxide. nih.govnih.gov The resulting oxidized TMB exhibited strong light absorption in the NIR region, which is the basis for its photothermal activity. nih.gov In experiments, irradiating the blue solution of oxidized TMB led to a surprisingly high temperature increase of 17.9 °C, demonstrating a remarkable NIR laser-driven photothermal effect. nih.gov This property has been explored for applications in photothermal immunoassays, where the heat generated can be used as a detectable signal. nih.govnih.gov The photothermal conversion efficiency of an oxidized TMB-based nanocomposite was measured to be 18% under near-infrared light. nih.gov This effect is not limited to nanoparticle-mediated systems; the oxidized product of TMB generated through other means also displays this characteristic, opening avenues for its use as a sensitive photothermal probe. nih.govnih.gov

SystemLaser WavelengthTemperature Change (ΔT)Photothermal Conversion Efficiency (η)
Fe₃O₄ NP-mediated oxTMB NIR17.9 °CNot specified nih.gov
HRP-mediated oxTMB NIR13.2 °CNot specified nih.gov
oxTMB-loaded MOF Nanocomposite 900 nmNot specified18% nih.gov

Supramolecular Chemistry and Self Assembly of N,n,n′,n′ Tetramethylbenzidine Systems

Enzyme-Controlled Self-Assembly of N,N,N′,N′-Tetramethylbenzidine Derivatives

Enzyme-assisted self-assembly is a powerful biomimetic strategy for fabricating well-defined nanostructures under physiological conditions. bsb-muenchen.denih.gov In the context of TMB, enzymes like horseradish peroxidase (HRP) can catalyze its oxidation, leading to the formation of derivatives that subsequently self-assemble into complex nanoscale architectures. bsb-muenchen.denih.gov This approach combines the high specificity and efficiency of enzymatic catalysis with the principles of supramolecular chemistry to create functional nanomaterials. nih.gov The process typically involves two main steps: an enzyme-driven bond cleavage or formation to create an amphiphilic product, followed by the spontaneous assembly of this product into nanostructures via interactions like hydrogen bonding and π-π stacking. nih.gov

In a system composed of TMB, horseradish peroxidase (HRP), and hydrogen peroxide (H₂O₂), the enzymatic oxidation of TMB yields several derivatives. bsb-muenchen.denih.gov These derivatives, depending on factors such as enzyme concentration, can spontaneously organize into nanostructures with a variety of morphologies and colors. bsb-muenchen.denih.gov The one-electron oxidation of TMB initially produces a blue-colored charge-transfer complex, which can further oxidize to a yellow diimine product. itwreagents.com

A remarkable feature of this system is the reversible nature of the assembly process. The synthesized nanostructures can transform from one morphology to another through controlled disassembly and reassembly cycles under physiological conditions. bsb-muenchen.denih.gov This dynamic behavior, controlled by tuning the enzymatic kinetics, allows for the creation of "nano-transformers," opening avenues for smart materials and advanced biomimetic nanofabrication. bsb-muenchen.denih.gov For instance, in certain surfactant-containing media, the charge-transfer complexes of oxidized TMB have been observed to form distinct rod-like crystals approximately 200 nm in diameter and 3-4 μm in length. ccspublishing.org.cn

Table 1. Nanostructure Morphologies in the HRP-H₂O₂-TMB System
Controlling FactorObserved OutcomeSignificance
Enzyme (HRP) ConcentrationFormation of diverse nanostructure morphologies and colors bsb-muenchen.denih.govDemonstrates control over the final structure by varying kinetic conditions
Reaction Environment (e.g., SDS Micelles)Formation of rod-like crystals (200 nm diameter, 3-4 µm length) ccspublishing.org.cnShows the influence of organized media on directing the assembly process
ReversibilityTransformation between different morphologies via disassembly and reassembly bsb-muenchen.denih.govEnables the creation of dynamic, "smart" materials

The kinetics of the enzymatic reaction are a critical factor in controlling the self-assembly and transformation of TMB-derived nanostructures. bsb-muenchen.denih.gov The rate at which HRP oxidizes TMB dictates the concentration of the assembling species, thereby influencing the nucleation and growth of the resulting nanomaterials. bsb-muenchen.de The catalytic mechanism of HRP in the presence of H₂O₂ and TMB involves a series of steps. First, HRP reacts with H₂O₂ to form a high oxidation state intermediate (HRP I). acs.org This intermediate then oxidizes a TMB molecule to a cation radical (TMB•+) and is reduced to a second intermediate (HRP II). acs.org HRP II subsequently oxidizes another TMB molecule, regenerating the native HRP and producing a second TMB•+ radical. acs.org

The entire process is sensitive to the surrounding chemical environment. Studies have shown that the Michaelis-Menten constant (Kₘ), which reflects the affinity of an enzyme for its substrate, can be significantly altered by the reaction medium. For example, the Kₘ values for both TMB and H₂O₂ are much lower in solutions containing the surfactant sodium dodecyl sulfate (B86663) (SDS) compared to a standard buffer solution, indicating a higher binding affinity in the micellar environment. ccspublishing.org.cn This enhanced affinity can accelerate the enzymatic reaction, thereby influencing the rate and morphology of nanostructure formation. The ability to tune these enzymatic kinetics is key to controlling the synthesis of these advanced materials. bsb-muenchen.denih.gov

Table 2. Kinetic Parameters for HRP-Catalyzed TMB Oxidation in Different Media ccspublishing.org.cn
SubstrateParameterBuffer SolutionSDS SolutionSDS/[Emim][BF₄] Solution
TMBKₘ (mmol/L)0.4210.0890.053
Vₘₐₓ (10⁻⁸ mol·L⁻¹·s⁻¹)8.3314.2916.67
H₂O₂Kₘ (mmol/L)3.7840.2980.216
Vₘₐₓ (10⁻⁸ mol·L⁻¹·s⁻¹)8.3314.2916.67

Interactions of N,N,N′,N′-Tetramethylbenzidine with Organized Media

The behavior of TMB and its oxidized species is profoundly influenced by the local molecular environment. Organized media, such as micellar systems and the interlayer spaces of layered materials, create unique microenvironments that can alter reaction rates, stabilize reactive species, and direct molecular assembly.

Micelles, which are self-assembled aggregates of surfactant molecules in a solution, provide a distinct interfacial region that can significantly affect chemical reactions. In the case of TMB oxidation, anionic surfactants like sodium dodecyl sulfate (SDS) have been shown to enhance the catalytic efficiency of HRP. ccspublishing.org.cnacs.org The negatively charged surface of SDS micelles can stabilize the positively charged TMB cation radical intermediate formed during the oxidation process through favorable electrostatic interactions. ccspublishing.org.cn

Table 3. Effects of Micellar Environments on TMB Oxidation
Micellar System/EnvironmentObserved EffectUnderlying Mechanism
Anionic SDS MicellesIncreased HRP catalytic efficiency; stabilization of TMB cation radical ccspublishing.org.cnacs.orgElectrostatic attraction between negatively charged micelle surface and positively charged intermediates ccspublishing.org.cn
SDS Micellar NanozymeDirect two-electron oxidation of TMB to the stable yellow diimine product researchgate.netMicellar microenvironment facilitates substrate activation and stabilization of intermediates researchgate.net
Macromolecular Crowding Agents (e.g., PEG)Decreased HRP activity with TMB substrate nih.govWeak attractive interactions reduce substrate's chemical activity and diffusivity nih.gov

Layered materials, such as clay minerals and synthetic phosphates, possess interlayer spaces or galleries that can host guest molecules in a process known as intercalation. nih.gov These confined spaces act as nanoreactors, influencing the chemistry of the intercalated species. TMB has been successfully incorporated into the layers of materials like montmorillonite (B579905) and zirconium phosphate. rsc.orgacs.org

Within the montmorillonite clay matrix, TMB can form radical cations. rsc.org Spectroscopic studies have revealed that upon intercalation, TMB exists predominantly as a unipositive radical cation and protonated species within the internal and external clay surfaces. rsc.org This is in contrast to unsubstituted benzidine (B372746), which can form both uni- and di-positive cations in the same matrix. rsc.org Similarly, photoinduced electron transfer has been studied for TMB incorporated into layered zirconium phosphate, where the material's structure facilitates the generation and stabilization of the TMB cation radical upon photoionization. acs.orgresearchgate.net The interaction between the guest TMB molecules and the host layers demonstrates how these materials can be used to control the formation and stability of specific redox states of TMB.

Table 4. Intercalation of TMB in Layered Materials
Layered Host MaterialGuest SpeciesObserved PhenomenaReference
Montmorillonite ClayN,N,N′,N′-Tetramethylbenzidine (TMB)Formation of unipositive radical cations and protonated moieties on clay surfaces rsc.org
Zirconium PhosphateN,N,N′,N′-Tetramethylbenzidine (TMB)Photoinduced electron transfer leading to the formation of TMB⁺ cation radicals acs.org

N,n,n′,n′ Tetramethylbenzidine in Catalysis and Nanozyme Research

Peroxidase-Like Activity of Nanozymes Utilizing N,N,N′,N′-Tetramethylbenzidine as Substrate

The peroxidase-like activity of various nanozymes is frequently evaluated by their capacity to catalyze the oxidation of TMB by H₂O₂. nih.gov This reaction typically produces a blue-colored product, oxidized TMB (oxTMB), which can be quantified spectrophotometrically. mdpi.com This characteristic reaction has positioned TMB as a standard substrate in the characterization and application of novel nanozyme systems.

Platinum nanoparticles (PtNPs) have been demonstrated to possess intrinsic peroxidase-like activity, efficiently catalyzing the oxidation of TMB in the presence of H₂O₂. nih.govnih.gov This catalytic action leads to the formation of a blue oxidized TMB product. nih.gov The reaction is optimized under acidic conditions, typically around pH 4.0. nih.gov To enhance their stability and maintain their catalytic efficacy, PtNPs are often stabilized with polymers such as polyethyleneimine (PEI). nih.gov This stabilization is crucial for preventing aggregation and ensuring the accessibility of the nanoparticle's active sites to the substrates. nih.gov The catalytic process involves the activation of H₂O₂ by the PtNPs, leading to the generation of hydroxyl radicals (OH•) on the nanoparticle surface, which then oxidize the TMB substrate. acs.org

Table 1: Research Findings on Platinum-Based Nanoparticles as Peroxidase Mimics

NanoparticleStabilizerSubstrateKey Finding
Platinum Nanoparticles (PtNPs)Polyethyleneimine (PEI)TMB, H₂O₂Catalyzes TMB oxidation to a blue product, optimal at pH 4.0. nih.gov
Platinum Nanoparticles (PtNPs)Not specifiedTMB, H₂O₂Generates hydroxyl radicals on the surface to oxidize TMB. acs.org
Platinum Nanoparticles (PtNPs)Not specifiedTMBCan be oxidized to form stable black oxTMB nanowires. nih.gov

Silver nanoparticles (AgNPs) also exhibit peroxidase-like activity and can effectively catalyze the oxidation of TMB. preprints.orgresearchgate.net The reaction, in the presence of hydrogen peroxide, yields a blue-colored product with a maximum absorbance around 650 nm. preprints.org Time-course studies have shown that the oxidation of TMB by AgNPs proceeds rapidly, reaching a steady state after a short period, indicating the saturation of the nanozyme's active sites. preprints.orgresearchgate.net The catalytic efficiency of AgNPs makes them suitable for various analytical applications, including the sensitive detection of hydrogen peroxide. researchgate.net The morphology of the silver nanostructures, such as triangular nanoplates, can influence their oxidative behavior. nih.gov

Table 2: Research Findings on Silver Nanoparticles and their Catalytic Oxidation of TMB

NanoparticleSubstrateKey Finding
Silver Nanoparticles (AgNPs)TMB, H₂O₂Catalyzes the rapid oxidation of TMB to a blue product. preprints.orgresearchgate.net
Silver Triangular Nanoplates (AgTNPs)PeroxidesOxidation leads to a decrease in the localized surface plasmon resonance band. nih.gov
Silver Nanoparticles (AgNPs)TMBThe nanoparticles act as a catalyst, increasing the rate of TMB oxidation. rsc.org

Palladium nanocubes (PdNCs) have demonstrated high catalytic activity for the oxidation of TMB. nih.gov A notable characteristic of this system is the direct two-electron oxidation of TMB when the surface of the PdNCs is clean and the ratio of TMB to PdNCs is not excessively high. nih.gov This direct oxidation pathway is distinct from the sequential one-electron oxidation that is observed when the nanocube surface is compromised by impurities. nih.gov The catalytic activity of PdNCs is not necessarily dependent on the activation of molecular oxygen; instead, oxygen can serve to reoxidize the palladium surface, thereby regenerating the catalyst. nih.gov The oxidation of TMB by PdNCs can proceed even in an argon atmosphere, suggesting that the nanocube itself is a potent enough oxidizing agent to initiate the reaction. nih.gov

Table 3: Research Findings on Palladium Nanocubes and Direct Two-Electron Oxidation of TMB

NanoparticleSubstrateKey Finding
Palladium Nanocubes (PdNCs)TMBCan perform direct two-electron oxidation of TMB under specific conditions. nih.gov
Palladium Nanocubes (PdNCs)TMBCatalytic activity is sensitive to surface cleanliness. nih.gov
Palladium Nanocubes (PdNCs)TMBOxygen acts as a reoxidant for the catalyst rather than being directly involved in the initial oxidation. nih.gov

Iron oxide nanoparticles (IONPs), particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are among the most extensively studied nanozymes with peroxidase-like activity. acs.orgnih.govnih.gov They can efficiently catalyze the oxidation of TMB in the presence of H₂O₂, a reaction that is optimal in acidic conditions (pH 3-6.5). acs.orgnih.gov The catalytic mechanism of IONPs is similar to that of natural horseradish peroxidase (HRP), following Michaelis-Menten kinetics. acs.orgnih.gov Besides iron oxides, other transition metal oxides have also been investigated for their nanozyme activities. nih.govmdpi.com For instance, cobalt-doped iron oxide nanoparticles have been designed to enhance peroxidase-like activity for specific applications. nih.gov Layered double hydroxides (LDHs) containing various divalent and trivalent metal cations have also been shown to promote the oxidation of TMB. nih.gov

Table 4: Research Findings on Iron Oxide and Other Transition Metal Oxide Nanozymes

NanozymeSubstrateKey Finding
Iron Oxide Nanoparticles (Fe₃O₄)TMB, H₂O₂Exhibit peroxidase-like activity, catalyzing TMB oxidation under acidic conditions. acs.orgnih.gov
Cobalt-doped Iron Oxide NanoparticlesNot specifiedDesigned for enhanced peroxidase-like activity. nih.gov
Layered Double Hydroxides (LDHs)TMB, H₂O₂Promote the oxidation of TMB, with activity dependent on the metal cations. nih.gov

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of nanozymes due to their high porosity, large specific surface area, and tunable structures. rsc.orgsciopen.com MOFs, constructed from metal ions or clusters linked by organic ligands, can exhibit intrinsic peroxidase-like activity, catalyzing the oxidation of TMB. rsc.orgresearchgate.net The catalytic activity can be tailored by judicious selection of the metal centers and organic linkers. rsc.org For example, trimetallic MOFs based on iron, cobalt, and nickel have been shown to possess both oxidase-like and peroxidase-like activities, capable of directly oxidizing TMB or catalyzing its oxidation by H₂O₂. researchgate.net The porous nature of MOFs can also be advantageous for encapsulating other catalytically active species to create composite nanozymes with enhanced properties. sciopen.com

Table 5: Research Findings on Metal-Organic Framework (MOF) Nanozymes

NanozymeSubstrateKey Finding
Trimetallic MOFs (Fe, Co, Ni)TMB, H₂O₂Exhibit both oxidase-like and peroxidase-like activities. researchgate.net
Fe-based MOFsTMB, H₂O₂Can serve as peroxidase mimics for colorimetric biosensing. sciopen.com
Porphyrin-based MOFsNot specifiedBimetallic MOFs can be synthesized to mimic enzyme cascade activities. nih.gov

DNAzymes, or deoxyribozymes, are catalytic DNA molecules that can be engineered to perform specific chemical reactions. nih.gov A well-studied example is the peroxidase-mimicking DNAzyme, which is typically formed by a G-quadruplex DNA structure complexed with hemin (B1673052). nih.gov This complex effectively catalyzes the oxidation of TMB by hydrogen peroxide, producing a colored product, much like a natural peroxidase. nih.gov The catalytic activity of this system is influenced by factors such as pH, buffer composition, and the concentrations of hemin and H₂O₂. nih.gov TMB has been shown to be an excellent colorimetric substrate for reporting the peroxidase activity of these hemin/G-quadruplex DNAzymes, enabling the development of various colorimetric assays. nih.gov

Table 6: Research Findings on DNAzymes and N,N,N′,N′-Tetramethylbenzidine Oxidation

DNAzyme SystemSubstrateKey Finding
Hemin/G-quadruplex DNAzymeTMB, H₂O₂Catalyzes the oxidation of TMB to produce a colored product. nih.gov
Hemin/G-quadruplex DNAzymeTMB, H₂O₂The reaction is influenced by pH, buffer, and reactant concentrations. nih.gov
Oxidative DNA-cleaving DNAzymeTMB, Cu²⁺TMB can act as a cofactor in the presence of copper ions for catalytic activity. nih.gov

Mechanistic Studies of Nanozyme-Catalyzed N,N,N′,N′-Tetramethylbenzidine Oxidation

The catalytic oxidation of N,N,N′,N′-Tetramethylbenzidine (TMB) by nanozymes is a complex process that has been the subject of extensive research to elucidate its underlying mechanisms. Understanding these mechanisms is crucial for optimizing existing nanozyme systems and designing new ones with enhanced efficiency and specificity. Key areas of investigation include the kinetic models that describe the reaction, the role of reactive oxygen species (ROS) in the catalytic cycle, and the dynamics of substrate and product interaction with the nanozyme surface.

Langmuir-Hinshelwood Mechanisms in Nanocatalysis

Kinetic studies have revealed that the peroxidase-like activity of many nanozymes in the oxidation of TMB can be effectively described by the Langmuir-Hinshelwood mechanism. nih.govresearchgate.net This model is fundamental in surface chemistry and catalysis, positing that the reaction occurs between molecules that are adsorbed onto the surface of the catalyst.

In the context of TMB oxidation, this mechanism involves several key steps:

Adsorption of Reactants : Both the TMB substrate and the co-substrate, typically hydrogen peroxide (H₂O₂), adsorb onto the active sites on the surface of the nanozyme. nih.govresearchgate.net

Surface Reaction : The adsorbed species interact on the nanozyme surface. The nanozyme facilitates the decomposition of H₂O₂ to generate highly reactive oxygen species (ROS). researchgate.netresearchgate.net These surface-bound ROS then react with the adsorbed TMB molecules. researchgate.netresearchgate.net This surface reaction is often the rate-determining step in the catalytic cycle. researchgate.netresearchgate.net

Desorption of Products : The oxidized TMB product (oxTMB) desorbs from the nanozyme surface, freeing the active sites for the next catalytic cycle. researchgate.netresearchgate.net

Experimental data from kinetic modeling studies, for instance with platinum nanoparticles, supports the Langmuir-Hinshelwood model. nih.govresearchgate.net By fitting experimental data to different kinetic models, researchers have demonstrated that a model where both H₂O₂ and TMB adsorb to the nanoparticle surface provides the best description of the reaction kinetics. nih.govresearchgate.net This contrasts with other potential mechanisms, such as the Eley-Rideal mechanism, where one reactant is adsorbed and the other reacts with it directly from the bulk solution.

Role of Reactive Oxygen Species (ROS) Generation

Reactive Oxygen Species (ROS) are central to the catalytic mechanism of most peroxidase-mimicking nanozymes. nih.govrsc.org These highly reactive chemical species are generated by the nanozyme from a precursor, most commonly hydrogen peroxide, and are the primary oxidizing agents that convert TMB into its colored product. researchgate.netopastpublishers.com

The most common ROS implicated in TMB oxidation include:

Hydroxyl Radicals (•OH) : These are extremely powerful oxidizing agents. Many nanozymes, particularly those based on iron, copper, and cerium, are believed to generate •OH from H₂O₂ through Fenton-like or Haber-Weiss-like reactions. researchgate.netresearchgate.net For example, CuMnO₂ nanoflowers are proposed to bind H₂O₂ and cleave it to form two molecules of •OH. researchgate.net

Singlet Oxygen (¹O₂) : In some specific systems, singlet oxygen has been investigated as a potential ROS, although studies on certain nanozymes like NH₂-MiL-88 (Fe, Ni) have shown it does not significantly contribute to TMB oxidation in those cases. researchgate.netopastpublishers.com

Scavenging experiments are a common method to identify the specific ROS involved. By introducing chemical agents that selectively "scavenge" or neutralize a particular ROS, researchers can observe the effect on the TMB oxidation rate. A significant decrease in catalytic activity in the presence of a hydroxyl radical scavenger, for instance, provides strong evidence for the involvement of •OH. researchgate.net The process generally involves the nanozyme's active metal center interacting with H₂O₂ to generate these ROS, which then oxidize TMB to its characteristic blue charge-transfer complex. researchgate.netopastpublishers.com

Substrate Adsorption and Product Desorption Dynamics

The efficiency of a nanozyme is not only determined by its intrinsic catalytic activity but also by the dynamics of how substrates bind to its surface and how products are released. These adsorption and desorption processes are critical components of the Langmuir-Hinshelwood mechanism. nih.govresearchgate.net

Substrate Adsorption : The initial step requires the effective adsorption of both TMB and H₂O₂ onto the nanozyme's surface. researchgate.net The affinity between the substrates and the nanozyme, often quantified by the Michaelis-Menten constant (Kₘ), plays a significant role. A lower Kₘ value indicates a higher affinity, meaning the nanozyme can become saturated with the substrate at lower concentrations. nih.gov For example, a comparative study on BSA-gold nanozymes found a significantly lower Kₘ value for TMB (0.03 mM) compared to another substrate, DAB (0.72 mM), indicating a much higher affinity of the nanozyme for TMB. primescholars.comresearchgate.netresearchgate.net This high affinity is crucial for efficient catalysis, especially at low substrate concentrations.

Rational Design Principles for N,N,N′,N′-Tetramethylbenzidine-Based Nanozymes

The development of nanozymes has largely moved from trial-and-error discovery to a more systematic, rational design approach. nih.govnih.gov This involves the deliberate tuning of a nanozyme's physicochemical properties to optimize its catalytic performance for a specific application, such as the oxidation of TMB. The goal is to enhance catalytic activity, improve substrate specificity, and ensure stability.

Key principles in the rational design of TMB-based nanozymes include:

Composition and Active Site Engineering : The choice of material is fundamental. Transition metals like iron, copper, cobalt, and manganese are often incorporated due to their redox properties, which are essential for generating ROS. rsc.orgmdpi.com Single-atom nanozymes (SANs), where individual metal atoms are dispersed on a support material (e.g., Fe-N-C moieties), represent an advanced design strategy. mdpi.com This approach maximizes atomic efficiency and can create well-defined active sites that mimic the heme group in natural peroxidases, leading to superior catalytic activity for TMB oxidation. nih.govmdpi.com

Structural and Morphological Control : The size, shape, and structure of nanomaterials significantly influence their catalytic properties. nih.gov For instance, creating porous or flower-like structures can increase the surface area and the number of exposed active sites, thereby enhancing catalytic efficiency. mdpi.com The precise control over nanoparticle size is also critical, as catalytic activity is often size-dependent.

Computational and Data-Driven Approaches : Modern design strategies increasingly rely on computational chemistry and machine learning. nih.govresearchgate.net

Density Functional Theory (DFT) simulations can be used to investigate reaction mechanisms at the atomic level. This allows researchers to understand the structure-activity relationship, identify rate-determining steps, and predict how modifications to the nanozyme's structure will affect its catalytic activity. researchgate.net

Machine learning algorithms and high-throughput screening can accelerate the discovery of new nanozyme materials. By analyzing large datasets of known nanozymes, these models can identify key "activity descriptors" and predict the catalytic performance of novel compositions, guiding experimental efforts toward the most promising candidates. nih.gov

By applying these rational design principles, scientists can create next-generation nanozymes with precisely tailored properties for highly sensitive and reliable TMB-based assays. mdpi.comresearchgate.net

Methodological Advancements in Analytical Chemistry Utilizing N,n,n′,n′ Tetramethylbenzidine

Spectrophotometric Detection Methods Based on N,N,N′,N′-Tetramethylbenzidine Oxidation

The oxidation of TMB results in the formation of colored products, a characteristic that has been extensively exploited in spectrophotometric detection. This principle forms the basis of numerous chromogenic assays and quantitative analytical methods for various chemical species.

Chromogenic Assays for Oxidative Reactions

TMB is a highly sensitive chromogenic substrate, particularly for peroxidase-based assays. acs.orgnih.gov In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), TMB undergoes a two-step oxidation process. nbinno.com The initial one-electron oxidation results in the formation of a blue-green charge-transfer complex, which has a maximum absorbance at approximately 652 nm. nbinno.comantibodiesinc.com A subsequent one-electron oxidation leads to the formation of a yellow diimine product with a maximum absorbance at 450 nm. nbinno.comantibodiesinc.com

The intensity of the color produced is directly proportional to the extent of the oxidative reaction, allowing for the quantification of either the enzyme or the oxidizing agent. The addition of an acid, such as sulfuric acid, stops the enzymatic reaction and converts the blue-green intermediate to the more stable yellow diimine, often amplifying the signal. nbinno.comantibodiesinc.com This property has made TMB a preferred substrate in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays. antibodiesinc.comresearchgate.net The performance of TMB in these assays, including sensitivity and stability, is often superior to other benzidine (B372746) derivatives. acs.org

The reaction mechanism involves the formation of a radical cation and a charge-transfer complex, which exist in equilibrium. nbinno.com The distinct spectral properties of the different oxidation states of TMB allow for versatile assay design and detection strategies.

Quantitative Analysis of Specific Chemical Species (e.g., Free Chlorine, Tin(II), Gold(I))

The reactive nature of TMB with various oxidizing agents has enabled the development of spectrophotometric methods for the quantitative analysis of specific chemical species.

Free Chlorine: TMB is used for the determination of free chlorine in water samples. researchgate.netnih.gov The reaction between TMB and free chlorine produces a colored product, and the intensity of this color is proportional to the chlorine concentration. nih.gov This method is noted for its high selectivity and low quantification limits. researchgate.net Depending on the chlorine concentration and pH, the solution can exhibit a multi-color change, from blue to green to yellow, allowing for a visual or spectrophotometric quantification. nih.govresearchgate.net The method has been automated using sequential injection analysis, which minimizes reagent consumption and waste production. researchgate.net

Tin(II): A spectrophotometric method for the determination of low concentrations of tin(II) has been developed based on its redox reaction with a mixture of N-bromosuccinimide (NBS) and TMB. researchgate.net In this method, the absorbance is measured at 452 nm, and it shows a linear relationship with the tin(II) concentration in the range of 0.05 to 0.34 μg/mL. researchgate.net The limit of detection for this method has been reported to be 0.01 μg/mL. researchgate.net

Gold(I) and Gold(III): TMB can be used for the colorimetric detection of gold ions. The reaction between Au³⁺ ions and TMB results in a significant increase in absorbance at 654 nm, which is directly proportional to the concentration of the free metal ions. researchgate.net This has been applied to monitor the biomineralization of gold by microorganisms. researchgate.net Furthermore, the oxidation of TMB can be catalyzed by gold nanorods, a principle that has been used to develop assays for telomerase activity. acs.org

Table 1: Spectrophotometric Analysis using TMB

Analyte Reagents Wavelength (nm) Linear Range Limit of Detection (LOD)
Free Chlorine TMB 655 (blue), 450 (yellow) 0.25–5.00 mg L⁻¹ Not specified
Tin(II) TMB, N-bromosuccinimide 452 0.05–0.34 μg/mL 0.01 μg/mL researchgate.net

Electrochemical Sensing Platforms Employing N,N,N′,N′-Tetramethylbenzidine

The electrochemical properties of TMB and its oxidation products have been instrumental in the design of various electrochemical sensing platforms. These platforms offer advantages such as high sensitivity, rapid analysis, and the potential for miniaturization.

Amperometric Detection in Immunoassays

TMB is a widely used substrate for horseradish peroxidase (HRP) in amperometric immunoassays. kobv.dersc.org In this application, the enzymatic product of the TMB-HRP reaction is detected electrochemically. nih.gov The oxidized TMB can be electrochemically reduced, and the resulting current is proportional to the concentration of HRP, which is in turn related to the concentration of the target analyte in the immunoassay. mdpi.com

The detection is typically carried out at a low potential, for instance, +0.1 V, which minimizes interferences. nih.gov Flow injection analysis systems coupled with amperometric detectors have been successfully used for this purpose. nih.gov The choice of electrode material, such as screen-printed gold or carbon electrodes, and the pH of the medium significantly influence the electrochemical behavior and signal stability of TMB. kobv.de Studies have shown that a very low pH (e.g., pH 1) is well-suited for the electrochemical detection of TMB on gold electrodes due to the reversible nature of the redox reaction under these conditions. kobv.de

Table 2: Comparison of Amperometric Methods for Oxidized TMB Quantification

Method Sensitivity (μA/OD)
Chronoamperometry-based redox cycling (dual mode) 1.49 (generator), 1.40 (collector)
Conventional redox cycling 0.67

Genosensor Development using N,N,N′,N′-Tetramethylbenzidine as an Indicator

TMB has been explored as a non-carcinogenic electrochemical indicator for DNA hybridization in the development of genosensors. nih.gov In this context, TMB interacts with the DNA, and changes in the electrochemical signal of TMB are used to detect the hybridization event between a single-stranded DNA probe and its complementary target strand. nih.gov

The use of TMB as a DNA indicator offers a safer alternative to traditional intercalators like ethidium (B1194527) bromide, which is known for its carcinogenic properties. nih.gov An important advantage of TMB in this application is its electrochemical reduction property, which can help to prevent interference from oxidative species that may be present in biological samples. nih.gov

Voltammetric Studies of N,N,N′,N′-Tetramethylbenzidine Electrochemistry

The electrochemical behavior of TMB has been investigated using voltammetric techniques, such as cyclic voltammetry. researchgate.netresearchgate.net These studies have provided insights into the redox mechanism of TMB. The cyclic voltammogram of TMB typically shows two oxidation peaks and two reduction peaks, corresponding to a two-electron oxidation-reduction process. researchgate.netrsc.org

The electrochemical characteristics of TMB are influenced by factors such as the electrode material (e.g., glassy carbon, gold), the pH of the solution, and the presence of other substances. kobv.dersc.org For instance, the yellow diimine form of TMB, which is stable at low pH, can be detected through its reduction at the electrode surface. researchgate.net These voltammetric studies are crucial for optimizing the conditions for amperometric detection and for understanding the fundamental electrochemical properties of TMB that are exploited in various sensing applications.

Photoacoustic Probing with N,N,N′,N′-Tetramethylbenzidine for Reactive Species Detection

N,N,N′,N′-Tetramethylbenzidine (TMB) has emerged as a significant tool in the advancement of photoacoustic (PA) imaging, a technique that holds notable advantages over conventional imaging methods like fluorescence or magnetic resonance imaging. nih.govmdpi.com TMB, a colorless, non-toxic, and non-mutagenic dye, serves as an effective acoustogenic photoacoustic probe for the detection of various reactive oxygen and nitrogen species (ROS/RNS), which are key intermediates in a wide array of biological processes. nih.govmdpi.comresearchgate.net

The detection mechanism is based on the oxidation of TMB. mdpi.com Upon reaction with certain ROS/RNS, TMB is oxidized to a distinct blue-colored product. nih.govpreprints.org This oxidized complex is photoacoustically active, generating a strong signal when excited with light, particularly at a wavelength of 652 nm. mdpi.com The efficiency of this photoacoustic signal generation is remarkably high, with a photoacoustic efficiency (ϕ) determined to be approximately 0.95. preprints.org This indicates that nearly all the absorbed light energy is converted into heat, producing the detectable acoustic wave.

A key aspect of TMB as a photoacoustic probe is its selectivity. Research indicates that TMB reacts with species such as hypochlorite (B82951), hydrogen peroxide, singlet oxygen, and nitrogen dioxide to form the blue, photoacoustically active oxidation product. nih.govresearchgate.net Conversely, other reactive species, including the superoxide (B77818) radical anion, hydroxyl radical, and peroxynitrite, react with TMB to yield a colorless oxidation product that is photoacoustically silent. nih.govresearchgate.netpreprints.org This differential reactivity allows for the specific detection of certain ROS/RNS over others.

An application of this technology has been demonstrated in biological systems. For instance, TMB has been shown to be capable of detecting singlet oxygen generated in the outer membrane of Escherichia coli. nih.govresearchgate.net Although TMB does not penetrate the bacterial cytoplasm, it can bind to the outer membrane and report on the presence of singlet oxygen in its immediate vicinity, showcasing its potential for cellular-level investigations. mdpi.compreprints.org

Reactive SpeciesTMB Oxidation ProductPhotoacoustic SignalReference
Hypochlorite (ClO⁻)BlueYes nih.gov, mdpi.com
Singlet Oxygen (¹O₂)BlueYes nih.gov, mdpi.com
Hydrogen Peroxide (H₂O₂)BlueYes nih.gov, researchgate.net
Nitrogen Dioxide (•NO₂)BlueYes mdpi.com, researchgate.net
Superoxide Radical Anion (O₂•⁻)ColorlessNo nih.gov, mdpi.com
Hydroxyl Radical (•OH)ColorlessNo nih.gov, mdpi.com
Peroxynitrite (ONOO⁻)ColorlessNo nih.gov, mdpi.com

Dual-Modal Sensing Systems Utilizing N,N,N′,N′-Tetramethylbenzidine Derivatives

The unique properties of N,N,N′,N′-Tetramethylbenzidine (TMB) and its derivatives have been harnessed to create sophisticated dual-modal sensing systems, which enhance the reliability of detection by providing two distinct signal readouts. These systems overcome the limitations associated with single-mode detection methods.

One such system provides colorimetric and photothermal dual-mode detection for ascorbic acid (AA). rsc.org This strategy is based on a silver ion (Ag⁺) and TMB system, where Ag⁺ oxidizes TMB to its blue form (oxTMB). rsc.org This oxTMB not only produces a strong absorbance at 652 nm for colorimetric analysis but also exhibits a significant photothermal effect when irradiated with an 808 nm laser. rsc.org In the presence of ascorbic acid, the oxTMB is reduced back to its colorless state, leading to a simultaneous decrease in both the colorimetric and photothermal signals. rsc.org This dual response allows for highly sensitive detection of ascorbic acid with limits of detection (LOD) of 50 nM (colorimetric) and 7.8 nM (photothermal). rsc.org

In another approach, TMB derivatives have been synthesized to act as dual-modal probes for pH, which can then be applied to detect other analytes like carbon dioxide (CO₂) and β-D-glucose. rsc.org Two Schiff base compounds, TMBS and TMBB, were created through a simple condensation reaction between TMB and salicylaldehyde (B1680747) or benzaldehyde, respectively. rsc.org These derivatives exhibit both fluorescence and UV-vis absorption signal responses. rsc.org At a low pH, the compounds release TMB, which is strongly fluorescent, providing a ratiometric response. rsc.org This pH-sensing capability was successfully extended to create sensitive and selective dual-modal sensing systems for CO₂ and β-D-glucose, as their presence leads to a decrease in the pH of the system. rsc.org

Furthermore, another TMB derivative, 3,3',5,5'-tetramethyl-N-(9-anthrylmethyl)benzidine (TMAB), has been developed as a dual-signaling fluorescent reagent for the continuous monitoring of aliphatic aldehydes. nih.gov TMAB contains two fluorescent reporters and can generate dual fluorescence responses corresponding to reactions with both hydrogen ions and carbonyl compounds. nih.gov When immobilized in a membrane, it can extract aliphatic aldehydes from an aqueous solution and react to form a Schiff base, which is accompanied by an increase in fluorescence, translating the chemical recognition into a measurable optical signal. nih.gov

TMB Derivative/SystemAnalytes DetectedDetection ModesKey FindingsReference
Ag⁺/TMB SystemAscorbic AcidColorimetric & PhotothermalDual signals decrease in the presence of the analyte; LODs of 50 nM (colorimetric) and 7.8 nM (photothermal). rsc.org
TMBS & TMBB (Schiff bases)pH, CO₂, β-D-glucoseFluorescence & UV-vis AbsorptionProbes release fluorescent TMB at low pH, enabling dual-modal detection of analytes that alter pH. rsc.org
TMABAliphatic Aldehydes, H⁺Dual-FluorescenceContains two fluorescent reporters that respond to both carbonyl compounds and pH changes. nih.gov

Environmental Reactivity and Transformation Pathways of N,n,n′,n′ Tetramethylbenzidine

Oxidative Degradation in Aquatic Systems

In aquatic environments, the degradation of N,N,N′,N′-Tetramethylbenzidine is predominantly governed by oxidation. The molecule serves as a reducing substrate, readily donating electrons to various oxidizing agents. researchgate.net The primary pathway for its oxidative degradation involves a stepwise loss of electrons.

The initial step is a one-electron oxidation, which results in the formation of a radical cation (TMB•+). researchgate.netresearchgate.net This radical cation is a transient species that is intensely blue. It exists in equilibrium with a blue-colored charge-transfer complex. researchgate.net This complex is responsible for the characteristic blue color observed in many analytical applications of TMB and has maximum absorbance wavelengths at 370 nm and 652 nm. researchgate.netwikipedia.org

Further oxidation of the radical cation leads to a two-electron oxidation product, a yellow diimine (TMB2+). researchgate.net This transformation is often accompanied by a color change from blue to yellow, with the diimine product exhibiting a maximum absorbance at 450 nm. researchgate.netwikipedia.org The stability of these oxidized products can be influenced by environmental factors such as pH. For instance, the yellow diimine product is stable at a low pH. researchgate.netnih.gov

This process can be initiated by various factors in aquatic systems, including enzymatic activity and reaction with chemical oxidants. For example, enzymes like horseradish peroxidase, in the presence of hydrogen peroxide, can catalyze this oxidation. acs.org The mechanism involves the enzyme generating reactive oxygen species that then oxidize the TMB. researchgate.net

Table 1: Key Species in the Oxidative Degradation of TMB

Reactivity with Environmental Oxidants

N,N,N′,N′-Tetramethylbenzidine is reactive with a wide range of environmental oxidants found in water and soil. These reactions are critical in determining the environmental fate and persistence of the compound. The nature of the reaction product can vary significantly depending on the specific oxidant. nih.gov

Common environmental oxidants include reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov TMB shows different reactivity towards these species.

Oxidants Producing a Blue Product: Certain oxidants react with TMB to yield the characteristic blue charge-transfer complex. These include hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), singlet oxygen (¹O₂), and nitrogen dioxide (•NO₂). nih.gov The reaction with these oxidants follows the one-electron oxidation pathway to form the stable blue product. researchgate.netnih.gov Other oxidizing agents like cerium(IV), permanganate (B83412) (MnO₄⁻), dichromate (Cr₂O₇²⁻), persulfate (S₂O₈²⁻), and halogens (Cl₂, Br₂, I₂) also produce the radical cation. researchgate.net

Oxidants Producing Colorless Products: In contrast, other highly reactive species oxidize TMB to colorless products. nih.gov These strong oxidants include the superoxide (B77818) radical anion (O₂•⁻) and peroxynitrite (ONOO⁻). nih.gov The reaction with these species may lead to the formation of the diamine or potentially nitro or nitroso derivatives, bypassing the stable colored intermediates. nih.gov

The kinetics of these reactions are typically second-order, with a first-order dependence on the concentration of both TMB and the oxidant. researchgate.net Factors such as pH and temperature can significantly influence the rates of these reactions. researchgate.net

Table 2: Reactivity of TMB with Various Environmental Oxidants

Future Directions and Emerging Research Avenues for N,n,n′,n′ Tetramethylbenzidine

Advanced Materials Science Applications Beyond Established Sensing

The utility of TMB is expanding into the realm of advanced materials, where its distinct electrochemical and photophysical properties are being harnessed for applications other than traditional biosensing. Researchers are investigating TMB as a fundamental component in the development of novel functional materials.

One promising area is in organic long-persistent luminescence (LPL) materials. TMB can act as an effective electron donor in composite materials. For instance, when TMB is used as a guest molecule within a host matrix like 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene (B599361) (PPT), the resulting composite exhibits long-persistent luminescence. researchgate.net This phenomenon opens doors for applications in areas such as emergency lighting, bio-imaging, and data encryption.

Furthermore, the reversible oxidation-reduction capability of TMB makes it a candidate for creating redox-active molecular switches . These switches can alternate between different states based on electrical or chemical stimuli, a property that is crucial for developing molecular electronics and memory devices. The stepwise, one-electron oxidation of TMB to a stable radical cation and then to a diimine product allows for precise control over the material's electronic and optical properties. researchgate.netitwreagents.com

Research Findings in TMB-Based Materials:

Application AreaRole of TMBKey Finding/Potential Use
Organic Long-Persistent LuminescenceElectron Donor / Guest MoleculeCreates materials that glow long after photoexcitation ceases, useful for safety signage and bio-imaging. researchgate.net
Redox-Active Molecular SwitchesRedox-Active ComponentEnables the development of materials that can switch between states, with applications in molecular electronics and data storage.
Photothermal ProbesNIR Light Absorber (as oxidized TMB)The oxidized form of TMB exhibits strong near-infrared (NIR) light absorption, allowing it to function as a photothermal agent that converts light to heat. nih.gov

Deeper Mechanistic Elucidation of Complex Catalytic Systems

While the basic oxidation mechanism of TMB by peroxidases is well-understood, its interaction within more complex and novel catalytic systems, such as nanozymes, remains an active area of research. acs.org Nanozymes are nanomaterials that exhibit enzyme-like activity and have garnered significant attention due to their stability and low cost. mdpi.com

The oxidation of TMB is a multi-step process. In the presence of a peroxidase or peroxidase-like catalyst and hydrogen peroxide, TMB undergoes a one-electron oxidation to form a blue-colored cation radical (TMB•+). researchgate.netacs.org This radical can then form a charge-transfer complex with an unoxidized TMB molecule, which is responsible for the characteristic blue color observed at 652 nm. itwreagents.comresearchgate.net A subsequent one-electron oxidation leads to the formation of a yellow diimine product, which absorbs at 450 nm. itwreagents.comresearchgate.net

Kinetic studies are crucial for understanding these catalytic mechanisms. For example, research on platinum nanoparticles immobilized in spherical polyelectrolyte brushes has shown that the TMB oxidation follows a Langmuir-Hinshelwood mechanism. nih.gov This model suggests that both TMB and hydrogen peroxide adsorb onto the nanoparticle surface before the reaction occurs. researchgate.netnih.gov It was also found that the oxidized product can adsorb strongly to the catalyst's surface, potentially inhibiting the reaction. nih.gov Further research aims to provide a more detailed picture of these interactions to design more efficient and robust nanozyme systems for various applications. researchgate.net

Key Steps in TMB Catalytic Oxidation:

Enzyme/Catalyst Activation: Horseradish peroxidase (HRP) or a nanozyme reacts with hydrogen peroxide (H₂O₂) to form a high-oxidation state intermediate. acs.org

First One-Electron Oxidation: The activated catalyst oxidizes a molecule of TMB to its cation radical form (TMB•+). acs.org

Second One-Electron Oxidation: The catalyst intermediate is further reduced by oxidizing a second TMB molecule, generating another TMB•+. acs.org

Product Formation: The TMB•+ radicals can exist in equilibrium with a blue charge-transfer complex or be further oxidized to a yellow diimine product. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The convergence of artificial intelligence (AI) and chemistry is creating new paradigms for material discovery and reaction optimization. nih.gov Machine learning (ML) algorithms are increasingly being used for "predictive chemistry," which involves developing models to forecast reaction outcomes, discover new reactions, and design novel molecules with desired properties. researchgate.netmit.edu

In the context of TMB, AI and ML can be leveraged in several ways:

Predicting Substrate Performance: ML models can be trained on large datasets of benzidine (B372746) derivatives to predict their sensitivity, stability, and colorimetric properties, accelerating the discovery of new chromogenic substrates that may outperform TMB. acs.orgnih.gov

Optimizing Reaction Conditions: AI can analyze vast parameter spaces (e.g., pH, temperature, catalyst concentration) to predict the optimal conditions for TMB-based assays, enhancing their sensitivity and reliability. nih.gov

Designing Novel Nanozymes: By learning from the properties of existing nanozymes, ML algorithms can help design new nanomaterials with enhanced peroxidase-like activity for TMB oxidation. nih.gov

While still an emerging field, the application of these computational tools holds the potential to significantly reduce the time and cost associated with experimental research, moving from laborious trial-and-error cycles to a more data-driven, predictive approach in TMB-related research and development. researchgate.netarxiv.org

Exploration of Novel N,N,N′,N′-Tetramethylbenzidine-Based Supramolecular Architectures

Supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions, represents another exciting frontier for TMB research. The planar, aromatic structure of TMB makes it an excellent building block for creating complex supramolecular systems.

Researchers are exploring how TMB can be incorporated into host-guest systems, where it can be encapsulated within larger host molecules. This can alter its photophysical properties and reactivity. For example, the formation of inclusion complexes can enhance the stability of the TMB radical cation, which is useful for developing more robust colorimetric systems.

Furthermore, the self-assembly of TMB and its derivatives can lead to the formation of novel nanostructures like gels, vesicles, and fibers. The interactions between TMB molecules, particularly the charge-transfer interactions between the oxidized and reduced forms, can drive this assembly process. These self-assembled architectures could find applications in drug delivery, electronic materials, and advanced sensing platforms. The study of TMB within these organized assemblies provides a pathway to creating materials with emergent properties that arise from the collective behavior of the molecules rather than their individual characteristics. acs.org

Q & A

Q. What are the key considerations in experimental design for measuring myeloperoxidase (MPO) activity using TMB?

Methodology :

  • Prepare a reaction buffer containing potassium phosphate (pH 6.0), 0.5% cetyltrimethylammonium bromide, and 10 mM EDTA to stabilize MPO.
  • Initiate the reaction with hydrogen peroxide (H₂O₂)-dependent oxidation of TMB at 37°C.
  • Terminate the reaction using 0.2 M acetic acid to stabilize the chromogenic product.
  • Measure optical density (OD) at 655 nm and calculate MPO activity as units per mL of bronchoalveolar lavage (BAL) fluid. One unit is defined as the enzyme amount producing a 1.0 OD increase per minute .

Key Parameters :

ParameterSpecification
Buffer CompositionPotassium phosphate (pH 6.0), 0.5% cetyltrimethylammonium bromide, 10 mM EDTA
Reaction Temperature37°C
Stopping Agent0.2 M acetic acid
Measurement Wavelength655 nm

Q. How does TMB serve as a non-carcinogenic alternative to benzidine in hemoglobin assays?

Methodology :

  • Substitute benzidine with TMB due to its lower carcinogenic risk while maintaining sensitivity for hemoglobin detection.
  • Validate the assay by comparing linearity, limit of detection (LOD), and precision against benzidine-based methods.
  • Use spectrophotometric or colorimetric endpoints, ensuring TMB’s oxidation product is quantified at 450–655 nm depending on the application .

Q. What methodological steps optimize TMB’s performance as a peroxidase substrate in ELISA?

Methodology :

  • Select TMB with ≥99% purity to minimize background noise .
  • Use a buffer system with surfactants (e.g., cetyltrimethylammonium bromide) to enhance solubility and reaction kinetics .
  • Pair with hydrogen peroxide (0.01–0.03%) as the oxidizing agent.
  • Analyze data using four- or five-parameter logistic (4PL/5PL) models to account for non-linear OD-response relationships .

Advanced Research Questions

Q. How can researchers validate the specificity and sensitivity of TMB-based assays for oxidative biomarkers?

Methodology :

  • Perform cross-reactivity studies with structurally similar compounds (e.g., other benzidine derivatives).
  • Assess interference from sample matrices (e.g., plasma proteins) using spike-recovery experiments.
  • Determine LOD and LOQ (limit of quantification) via serial dilutions of the target analyte.
  • Validate precision (intra-day/inter-day CV <15%) and accuracy (recovery 85–115%) per ICH guidelines .

Q. What factors influence the adaptation of TMB-based methods for environmental analysis (e.g., residual chlorine in water)?

Methodology :

  • Adjust TMB preparation media concentration to reduce interference from organic matter .
  • Optimize pH (e.g., pH 6.0 for chlorine detection) to maximize chromogen stability.
  • Control temperature (25°C ± 1°C) and standardize developing time (10 minutes) to ensure reproducibility.
  • Validate against standard methods (e.g., DPD colorimetry) using correlation analysis (R² >0.98) .

Critical Factors :

FactorOptimal Range
pH6.0–6.5
Temperature25°C ± 1°C
Developing Time10 minutes

Q. What analytical techniques are recommended for characterizing TMB’s molecular structure and purity?

Methodology :

  • FTIR Spectroscopy : Identify amine (-NH₂) and aromatic C-H stretching peaks (3000–3500 cm⁻¹).
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methyl groups at 3,3',5,5' positions) using DMSO-d6 or CDCl₃ solvents .
  • Mass Spectrometry : Verify molecular weight (240.35 g/mol) and fragmentation patterns .
  • HPLC-UV : Assess purity (≥99%) using a C18 column and acetonitrile/water mobile phase .

Data Contradiction Analysis

Q. How can discrepancies in TMB-based assay results (e.g., variable OD readings) be resolved?

Methodology :

  • Source Identification : Check reagent purity (e.g., H₂O₂ degradation) and buffer pH deviations .
  • Interference Testing : Pre-treat samples with chelating agents (e.g., EDTA) to eliminate metal ion interference.
  • Instrument Calibration : Standardize spectrophotometer settings (e.g., wavelength accuracy, path length).
  • Statistical Analysis : Use Akaike Information Criterion (AIC) to select the best-fit model (4PL vs. 5PL) for OD-data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.